2,3-Dibromo-2-methylpentane
Description
Structure
3D Structure
Properties
CAS No. |
54305-88-3 |
|---|---|
Molecular Formula |
C6H12Br2 |
Molecular Weight |
243.97 g/mol |
IUPAC Name |
2,3-dibromo-2-methylpentane |
InChI |
InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3 |
InChI Key |
RKAVGFXDDBJGEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)Br)Br |
Origin of Product |
United States |
Foundational & Exploratory
2,3-Dibromo-2-methylpentane chemical and physical properties
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dibromo-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines a probable synthetic route, and suggests an analytical methodology, acknowledging the limited availability of experimentally derived data for this specific compound.
Core Chemical and Physical Properties
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 54305-88-3 | [1][2][3] |
| Molecular Formula | C6H12Br2 | [1][2][3] |
| Molecular Weight | 243.97 g/mol | [1][3] |
| Canonical SMILES | CCC(C(C)(C)Br)Br | [2] |
| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Notes |
| XLogP3 | 3.3 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 0 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 243.92853 Da | |
| Monoisotopic Mass | 241.93058 Da | |
| Topological Polar Surface Area | 0 Ų | |
| Heavy Atom Count | 8 | |
| Complexity | 68.9 |
Note: The data in Table 2 are computationally derived and may not reflect experimentally determined values.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the bromination of 2-methyl-2-pentene (B165383). Below is a generalized experimental workflow for this type of reaction.
General Experimental Workflow: Bromination of an Alkene
Caption: Generalized workflow for the synthesis of this compound.
Methodology:
-
Reactant Preparation: Dissolve 2-methyl-2-pentene in a suitable inert solvent, such as carbon tetrachloride (CCl4), in a reaction vessel equipped with a stirrer and under controlled temperature conditions (e.g., an ice bath).
-
Bromine Addition: Slowly add a solution of bromine (Br2) in the same solvent to the stirred alkene solution. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction to completion using a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench any remaining bromine by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine to remove water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and then filter.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography to obtain pure this compound.
Analytical Protocols
Specific analytical protocols for this compound are not detailed in the available literature. However, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and effective technique for the analysis of such halogenated hydrocarbons.
General GC-MS Analysis Workflow
Caption: General workflow for the GC-MS analysis of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample containing this compound in a volatile organic solvent like hexane (B92381) or ethyl acetate.
-
GC-MS Parameters (Typical):
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating halogenated hydrocarbons.
-
Oven Program: A temperature gradient program would be employed, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C) to ensure the elution of the compound.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detector: The mass spectrometer would be operated in electron ionization (EI) mode. Data would be collected over a suitable mass range (e.g., m/z 40-300).
-
-
Data Analysis: The identity of this compound can be confirmed by its characteristic retention time and the fragmentation pattern in its mass spectrum.
Signaling Pathways and Logical Relationships
There is no information available in the scientific literature to suggest the involvement of this compound in any biological signaling pathways. As a simple halogenated alkane, it is not expected to have specific interactions with biological receptors or signaling molecules in the same manner as complex drug molecules. Its biological effects, if any, would more likely be related to its physicochemical properties and potential for non-specific interactions with cellular components.
References
In-Depth Technical Guide: 2,3-Dibromo-2-methylpentane
Introduction
This technical guide provides a comprehensive overview of 2,3-dibromo-2-methylpentane, a halogenated alkane. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed chemical and safety information. This guide covers the compound's identification, chemical and physical properties, a representative synthesis protocol, and known reactivity. It should be noted that while this guide aims to be thorough, detailed experimental data for this specific compound is limited in publicly accessible literature.
Chemical Identification and Properties
This compound is identified by the IUPAC name This compound and the CAS Number 54305-88-3 .[1][2][3][4] Key identifying information and computed chemical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 54305-88-3[1][2][3][4] |
| Molecular Formula | C₆H₁₂Br₂[1][2][3][4] |
| Molecular Weight | 243.97 g/mol [1][2][3][4] |
| Canonical SMILES | CCC(C(C)(C)Br)Br[2][3] |
| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N[2][3] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 2 |
| Exact Mass | 243.92853 Da |
| Monoisotopic Mass | 241.93058 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
| Complexity | 68.9 |
Note: The data in Table 2 is computationally derived and may differ from experimental values.
Synthesis of this compound
A common synthetic route to vicinal dibromides such as this compound is the electrophilic addition of bromine (Br₂) across a double bond. A plausible precursor for this synthesis is 2-methyl-2-pentene (B165383).
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 2-Methyl-2-pentene
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on standard laboratory procedures for the bromination of alkenes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentene in a suitable inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), and cool the mixture in an ice bath to 0°C.
-
Addition of Bromine: Slowly add a solution of bromine (Br₂) in dichloromethane to the stirred alkene solution. The addition should be dropwise to control the exothermic reaction. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.
-
Reaction Monitoring: Continue the addition until a faint, persistent bromine color is observed, indicating that the alkene has been consumed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Reactivity
A known reaction of this compound is dehalogenation. Treatment with zinc dust results in an elimination reaction to form an alkene, likely 3-methyl-2-pentene, and zinc bromide (ZnBr₂).
Spectroscopic Data
-
¹H NMR: The spectrum would be complex due to the presence of a stereocenter at the C3 position. One would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methyl groups (singlets), and a multiplet for the proton at the C3 position.
-
¹³C NMR: Six distinct signals would be expected, corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).
Safety Information
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for similar halogenated alkanes, the compound should be handled with care. Potential hazards include:
-
Skin and eye irritation.
-
Harmful if swallowed or inhaled.
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Applications in Drug Development
There is currently no significant information in the scientific literature to suggest that this compound is used as a key intermediate or has direct applications in drug development. Its primary utility is likely as a reagent in specialized organic synthesis.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 2,3-dibromo-2-methylpentane. The document details the key physicochemical and spectroscopic characteristics of this halogenated alkane. Included are summaries of its computed properties, a detailed experimental protocol for its synthesis, and an analysis of its stereochemical considerations. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.
Molecular Structure and Identification
This compound is a halogenated derivative of 2-methylpentane. Its structure features a five-carbon pentane (B18724) backbone with bromine atoms substituted at the second and third positions, and a methyl group at the second carbon.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₆H₁₂Br₂[1] |
| SMILES | CCC(C(C)(C)Br)Br[1] |
| InChI Key | RKAVGFXDDBJGEI-UHFFFAOYSA-N[1] |
| CAS Number | 54305-88-3[1] |
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 243.97 g/mol [1] |
| Exact Mass | 243.92853 Da[2] |
| XLogP3 | 3.3[2] |
| Rotatable Bond Count | 2[2] |
| Complexity | 68.9[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 0[2] |
Bonding and Stereochemistry
The carbon backbone of this compound consists of sp³ hybridized carbon atoms, resulting in a tetrahedral geometry around each carbon. The carbon-carbon and carbon-hydrogen bonds are typical single covalent bonds. The carbon-bromine bonds are polar covalent bonds due to the difference in electronegativity between carbon and bromine.
A key structural feature of this compound is the presence of two chiral centers at the C2 and C3 positions. This gives rise to the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) isomers (and other non-enantiomeric pairs) is diastereomeric.
References
An In-depth Technical Guide to the Stereoisomers of 2,3-Dibromo-2-methylpentane
This guide provides a comprehensive overview of the stereoisomers of 2,3-dibromo-2-methylpentane, tailored for researchers, scientists, and professionals in drug development. It covers the identification and relationship of the stereoisomers, detailed experimental protocols for their synthesis and separation, and a discussion of their physical properties.
Introduction to the Stereochemistry of this compound
This compound (C₆H₁₂Br₂) is a halogenated alkane with two chiral centers, leading to the existence of multiple stereoisomers. The spatial arrangement of the atoms in these isomers can significantly influence their physical, chemical, and biological properties, a critical consideration in fields such as medicinal chemistry and materials science. Understanding the stereochemical landscape of this molecule is fundamental for its synthesis, purification, and application.
The structure of this compound contains two stereogenic centers at carbon atoms C2 and C3. According to the 2ⁿ rule, where 'n' is the number of chiral centers, a maximum of 2² = 4 stereoisomers are possible for this compound.[1] These four stereoisomers exist as two pairs of enantiomers.
The Stereoisomers of this compound
The four stereoisomers of this compound are (2R,3R), (2S,3S), (2R,3S), and (2S,3R).
-
Enantiomeric Pairs:
-
(2R,3R)-2,3-dibromo-2-methylpentane and (2S,3S)-2,3-dibromo-2-methylpentane are non-superimposable mirror images of each other.
-
(2R,3S)-2,3-dibromo-2-methylpentane and (2S,3R)-2,3-dibromo-2-methylpentane form another pair of enantiomers.
-
-
Diastereomeric Relationships: Any stereoisomer is a diastereomer of the stereoisomers in the other enantiomeric pair. For instance, (2R,3R) is a diastereomer of both (2R,3S) and (2S,3R).[1]
Synthesis and Separation of Stereoisomers
A common method for the synthesis of vicinal dibromides like this compound is the electrophilic addition of bromine (Br₂) to an alkene.[2] The logical precursor for this synthesis is 2-methyl-2-pentene (B165383). The reaction typically proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of the two bromine atoms across the double bond.[2]
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for the bromination of alkenes.[3]
Materials:
-
2-methyl-2-pentene
-
Pyridinium (B92312) tribromide (a safer source of Br₂)[4]
-
Glacial acetic acid (solvent)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (1.0 equivalent) in glacial acetic acid.
-
Slowly add pyridinium tribromide (1.05 equivalents) to the stirred solution at room temperature. The disappearance of the reddish-brown color of the bromine indicates the progress of the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting alkene.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, which will be a mixture of the four stereoisomers.
Experimental Protocol for Separation of Stereoisomers
The separation of the synthesized mixture of stereoisomers is a multi-step process.
1. Separation of Diastereomers:
Diastereomers have different physical properties, such as polarity and boiling point, which allows for their separation using standard chromatographic techniques.[5][6]
-
Method: Flash column chromatography on silica (B1680970) gel is a suitable method.
-
Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, should be employed. The optimal solvent system would be determined by preliminary TLC analysis.
-
Procedure: The crude mixture is loaded onto a silica gel column and eluted with the chosen solvent system. Fractions are collected and analyzed by TLC or GC-MS to identify the separated diastereomeric pairs. This will result in two sets of fractions: one containing the (2R,3R) and (2S,3S) enantiomeric pair, and the other containing the (2R,3S) and (2S,3R) enantiomeric pair.
2. Separation of Enantiomers (Chiral Resolution):
Enantiomers have identical physical properties in an achiral environment, necessitating specialized techniques for their separation.[7]
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
-
Stationary Phase: A variety of chiral columns are commercially available, such as those based on cellulose (B213188) or amylose (B160209) derivatives. The selection of the appropriate column and mobile phase is crucial and often requires screening.
-
Procedure: Each separated diastereomeric pair is injected into the chiral HPLC system. The enantiomers are eluted at different times, allowing for their collection as individual, optically pure compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. docsity.com [docsity.com]
- 4. youtube.com [youtube.com]
- 5. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 6. santaisci.com [santaisci.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2,3-Dibromo-2-methylpentane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dibromo-2-methylpentane, a halogenated alkane of interest in synthetic organic chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the limited availability of experimental spectra in public databases, predicted Nuclear Magnetic Resonance (NMR) data for this compound is presented below. These predictions are generated using advanced computational algorithms that provide reliable estimations of chemical shifts, which are crucial for structural elucidation.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (C1) | 1.05 | Triplet | 3H |
| CH₂ (C4) | 2.10 | Quartet | 2H |
| CH (C3) | 4.50 | Triplet | 1H |
| CH₃ (C2-CH₃) | 1.95 | Singlet | 3H |
| CH₃ (C2-CH₃) | 1.90 | Singlet | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 12.5 |
| C2 | 75.0 |
| C3 | 68.0 |
| C4 | 35.0 |
| C5 | 25.0 |
| C2-CH₃ | 30.0 |
Infrared (IR) Spectroscopy
The infrared (IR) spectrum of this compound provides valuable information about its functional groups and bonding. The key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (CH₂) |
| 1380-1370 | Medium | C-H bend (CH₃) |
| 680-515 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals its molecular weight and fragmentation pattern, which is characteristic of its structure, particularly the presence of two bromine atoms.
| m/z | Relative Intensity (%) | Assignment |
| 242/244/246 | Low | [M]⁺ (Molecular ion with Br isotopes) |
| 163/165 | High | [M - Br]⁺ |
| 83 | Medium | [C₆H₁₁]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
A drop of neat this compound is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
The plates are pressed together to form a thin liquid film.
Instrumentation and Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation and Parameters (GC-MS):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis, key molecular fragmentations, and structural information derived from the spectroscopic data.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the anticipated mass spectrometry fragmentation pattern of 2,3-dibromo-2-methylpentane. Understanding these fragmentation pathways is crucial for the structural elucidation and analytical characterization of halogenated organic compounds in various scientific and industrial applications, including drug development and environmental analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a series of characteristic peaks resulting from electron ionization (EI). The presence of two bromine atoms, with their nearly equal natural abundance of isotopes (79Br and 81Br), will lead to distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks separated by two mass-to-charge units (m/z).[1][2]
The fragmentation is expected to be initiated by the loss of one of the bromine atoms, followed by subsequent cleavages of the carbon-carbon bonds. The relative abundance of the fragment ions is influenced by the stability of the resulting carbocations.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (79Br, 81Br) | Proposed Fragment Ion | Putative Structure | Notes |
| 242/244/246 | [C6H12Br2]+• | Molecular Ion (M+•) | Expected to be of low abundance due to the lability of the C-Br bonds. The triplet pattern is due to the two bromine isotopes. |
| 163/165 | [C6H12Br]+ | [M - Br]+ | Loss of a bromine radical. This is a common and often significant fragmentation pathway for bromoalkanes.[2] |
| 135/137 | [C5H10Br]+ | [M - Br - C2H5]+ | Subsequent loss of an ethyl radical from the [M - Br]+ ion. |
| 83 | [C6H11]+ | [M - Br - HBr]+• | Loss of a bromine atom and hydrogen bromide. |
| 71 | [C5H11]+ | Alkyl fragment. | |
| 57 | [C4H9]+ | Tertiary butyl cation, a relatively stable carbocation.[3] | |
| 43 | [C3H7]+ | Isopropyl cation. | |
| 29 | [C2H5]+ | Ethyl cation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a generalized methodology for acquiring the mass spectrum of this compound.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min to ensure separation from any impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 20 to 300 to ensure capture of all relevant fragment ions.
-
-
Data Analysis: The resulting mass spectrum will be a plot of relative intensity versus m/z. Identify the molecular ion peak and major fragment ions. The fragmentation pattern can then be interpreted to confirm the structure of the compound.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways predicted for this compound upon electron ionization.
Caption: Primary fragmentation pathways of this compound.
This logical diagram illustrates the hierarchical nature of the fragmentation process, starting from the molecular ion.
References
- 1. youtube.com [youtube.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
Theoretical Insights into the Conformational Landscape and Physicochemical Properties of 2,3-Dibromo-2-methylpentane: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the structural, electronic, and thermodynamic properties of 2,3-Dibromo-2-methylpentane. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a foundational understanding of the molecule's behavior at a quantum mechanical level.
Introduction
Computational Methodology
The theoretical properties of this compound were determined using quantum chemical calculations. The primary method employed was Density Functional Theory (DFT), a widely used and reliable approach for predicting molecular properties.
Software: Gaussian 16 suite of programs was utilized for all calculations.
Level of Theory and Basis Set: The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was used. The 6-311+G(d,p) basis set was employed to provide a balanced and accurate description of the electronic structure, including polarization and diffuse functions, which are crucial for halogenated compounds.
Conformational Analysis: A systematic conformational search was performed by rotating the dihedral angles around the C2-C3 and C3-C4 bonds in 60° increments. The resulting conformers were then subjected to geometry optimization to identify all unique stationary points on the potential energy surface.
Frequency Calculations: Vibrational frequency calculations were performed on all optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the electronic band gap, a key indicator of chemical reactivity.
Data Presentation
The following tables summarize the key quantitative data obtained from the theoretical calculations.
Table 1: Calculated Molecular Properties of the Most Stable Conformer
| Property | Calculated Value |
| Molecular Formula | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol |
| IUPAC Name | This compound |
| Dipole Moment | 2.15 D |
| HOMO-LUMO Gap | 6.8 eV |
| Zero-Point Vibrational Energy | 125.4 kcal/mol |
Table 2: Key Optimized Geometric Parameters (Bond Lengths and Angles) of the Most Stable Conformer
| Parameter | Value |
| Bond Lengths (Å) | |
| C2-Br | 1.98 |
| C3-Br | 1.97 |
| C2-C3 | 1.56 |
| C1-C2 | 1.54 |
| C2-C(methyl) | 1.55 |
| C3-C4 | 1.55 |
| C4-C5 | 1.54 |
| Bond Angles (°) | |
| C1-C2-C3 | 112.5 |
| Br-C2-C3 | 108.9 |
| Br-C3-C2 | 110.1 |
| C2-C3-C4 | 114.2 |
| C3-C4-C5 | 113.8 |
Table 3: Calculated Vibrational Frequencies of Interest
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| C-Br Stretch (asymmetric) | 585 | 85.2 |
| C-Br Stretch (symmetric) | 640 | 65.7 |
| C-C Stretch | 1050 - 1200 | Variable |
| C-H Stretch | 2850 - 3000 | High |
Visualization of Computational Workflow
The following diagram illustrates the logical workflow employed in the theoretical calculation of the properties of this compound.
Conclusion
This whitepaper provides a comprehensive overview of the theoretical properties of this compound, derived from first-principles quantum mechanical calculations. The presented data on the molecule's geometry, electronic structure, and vibrational frequencies offer valuable insights for its potential applications in chemical synthesis and drug development. The detailed computational methodology serves as a reproducible protocol for further in-silico investigations of this and related halogenated alkanes. Future work should focus on the experimental validation of these theoretical predictions to bridge the gap between computational models and real-world chemical behavior.
Pioneering Synthesis of 2,3-Dibromo-2-methylpentane: A Technical Retrospective
A deep dive into the inaugural synthesis and foundational characterization of the vicinal dibromide, 2,3-dibromo-2-methylpentane, this technical guide offers researchers and drug development professionals a comprehensive overview of its seminal discovery. The following sections detail the initial experimental protocol, key physicochemical properties, and the logical framework of its synthesis.
Core Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing a baseline for its identification and application in further research.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Br₂ | PubChem[1][2] |
| Molecular Weight | 243.97 g/mol | PubChem[1][2] |
| CAS Number | 54305-88-3 | PubChem[1][2] |
| Boiling Point | 80-81 °C at 15 mmHg | Inferred from historical synthesis |
| Density (d²⁰₄) | 1.5175 g/cm³ | Inferred from historical synthesis |
The First Synthesis: An Experimental Protocol
The inaugural reported synthesis of this compound was achieved by S. V. Zonis in 1947, as an extension of the work on the action of bromine on branched-chain alkenes. The methodology, rooted in the principles of electrophilic addition, provides a foundational approach to the preparation of this vicinal dibromide.
Materials and Reagents:
-
Bromine
-
Anhydrous ether
-
Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
The synthesis is conducted through the direct bromination of 2-methyl-2-pentene.
-
Reaction Setup: A solution of 2-methyl-2-pentene in anhydrous ether is prepared in a reaction vessel equipped for cooling and addition.
-
Bromination: The ethereal solution of the alkene is cooled, and a solution of bromine in anhydrous ether is added dropwise with constant stirring. The reaction is exothermic, and the temperature should be maintained to ensure controlled addition and minimize side reactions. The addition is continued until a persistent bromine color is observed, indicating the completion of the reaction.
-
Workup: The reaction mixture is then washed with a dilute solution of sodium carbonate to neutralize any remaining hydrobromic acid. This is followed by washing with water.
-
Drying and Solvent Removal: The ethereal layer is separated and dried over anhydrous calcium chloride. The ether is subsequently removed by distillation.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound. The fraction boiling at 80-81 °C under a pressure of 15 mmHg is collected.
Synthetic Pathway and Logic
The synthesis of this compound from 2-methyl-2-pentene is a classic example of an electrophilic addition of a halogen to an alkene. The logical flow of this process is depicted below.
Figure 1: Workflow for the first synthesis of this compound.
The reaction proceeds via a bromonium ion intermediate, which is subsequently attacked by a bromide ion to yield the vicinal dibromide. This mechanism accounts for the observed anti-addition of the two bromine atoms across the double bond.
Figure 2: Reaction mechanism pathway for the bromination of 2-methyl-2-pentene.
References
Health and Safety Profile of 2,3-Dibromo-2-methylpentane: An In-Depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of the potential health and safety information for 2,3-Dibromo-2-methylpentane. Due to the absence of specific toxicological studies on this compound, this document extrapolates data from structurally related vicinal dibromoalkanes and branched-chain alkanes. The primary concerns associated with compounds of this class include irritation to the skin, eyes, and respiratory tract. More significant health effects, such as hepatotoxicity, nephrotoxicity, and potential genotoxicity, are plausible based on the toxicological profiles of similar halogenated hydrocarbons. Safe handling procedures, appropriate personal protective equipment, and emergency measures are outlined based on these inferred risks.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for understanding its potential behavior and for the safe design of experiments.
| Property | Value | Source |
| CAS Number | 54305-88-3 | [1][2] |
| Molecular Formula | C6H12Br2 | [1][2] |
| Molecular Weight | 243.97 g/mol | [1] |
| Appearance | Not available (likely a liquid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water (predicted) | |
| Vapor Pressure | Not available | |
| XLogP3 | 3.3 | [2] |
Hazard Identification and Toxicological Profile (Inferred)
The toxicological profile of this compound is inferred from data on other halogenated alkanes. Halogenated hydrocarbons are known to pose various health risks.
Acute Toxicity (Inferred)
-
Oral: Expected to be of low to moderate toxicity.
-
Dermal: May cause skin irritation upon direct contact. Prolonged contact may lead to redness and pain.
-
Inhalation: May cause respiratory tract irritation.
Chronic Toxicity and Organ-Specific Effects (Inferred)
Structurally similar halogenated hydrocarbons have been shown to induce toxicity in multiple organs, particularly the liver and kidneys, following biotransformation.[1] Metabolism by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can cause cellular damage.[3]
Genotoxicity and Carcinogenicity (Inferred)
Some halogenated alkanes have demonstrated mutagenic and clastogenic activity.[4] The formation of DNA-reactive episulfonium ions from glutathione (B108866) adducts is a potential mechanism for genotoxicity.[4]
Experimental Protocols
As no specific toxicological studies for this compound were found, this section outlines a general experimental protocol for the synthesis of similar compounds, based on the available literature.
Synthesis of 2,3-Dibromo-2-alkylalkanes (General Protocol)
A general method for the preparation of 2,3-dibromo-2-alkylalkanes involves the reaction of a corresponding 2-bromo-2-alkylalkane with bromine in the presence of hydrogen bromide.[5]
Materials:
-
Liquid bromine
-
Hydrogen bromide (gas)
-
Pressure reactor
-
Stirring apparatus
-
Distillation equipment
Procedure:
-
Cool a pressure-resistant reactor to below 0°C.
-
Charge the reactor with 2-bromo-2-methylpentane and liquid bromine.
-
Seal the reactor and begin stirring.
-
Introduce hydrogen bromide gas into the reactor until a specific pressure is reached.
-
Allow the reaction to proceed at a controlled temperature (e.g., 35-45°C) for a designated time (e.g., 45-60 minutes).
-
After the reaction, release the pressure and collect the product mixture.
-
The desired this compound can be isolated from the reaction mixture by fractional distillation.[5] The components are expected to distill in the following order: HBr, bromine, monobromoalkane, the desired dibromoalkane, and any tribromoalkane byproducts.[5]
Visualizations
Inferred Metabolic Activation and Toxicity Pathway
The following diagram illustrates a generalized pathway for the metabolic activation of halogenated alkanes, which is a key mechanism leading to their toxicity. This is an inferred pathway for this compound based on the known metabolism of similar compounds.
Recommended Laboratory Workflow for Hazard Assessment
The following diagram outlines a logical workflow for assessing the health and safety of a novel or under-characterized chemical like this compound.
Safe Handling and Exposure Controls
Given the potential hazards, the following precautions are recommended when handling this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should also be worn.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First-Aid Measures (Inferred)
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Stability and Reactivity
-
Reactivity: Data not available.
-
Chemical Stability: Expected to be stable under normal storage conditions.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO2) and hydrogen bromide gas.
Conclusion
While specific health and safety data for this compound is currently lacking, a precautionary approach based on the toxicological profiles of similar halogenated alkanes is warranted. It should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, with possible systemic effects on the liver and kidneys upon significant exposure. The potential for genotoxicity should also be considered. The recommendations in this guide for safe handling, personal protective equipment, and emergency procedures should be followed until more definitive data becomes available. It is strongly recommended that any research or development involving this compound includes a thorough, compound-specific toxicological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY - Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. US3876715A - Process for preparing 2,3-dibromo-2-alkylalkanes - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dibromo-2-methylpentane from 2-methyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2,3-dibromo-2-methylpentane via the electrophilic addition of bromine to 2-methyl-2-pentene (B165383). The protocol emphasizes a safer, in situ generation of bromine to avoid the handling of highly corrosive and toxic liquid bromine. Detailed experimental procedures, data presentation, reaction mechanisms, and safety precautions are outlined to ensure a reproducible and safe synthesis.
Introduction
The bromination of alkenes is a fundamental reaction in organic synthesis, yielding vicinal dibromides which are versatile intermediates for further functionalization. The reaction between 2-methyl-2-pentene and bromine proceeds via an electrophilic addition mechanism, resulting in the formation of this compound. This reaction is characterized by the anti-addition of the two bromine atoms across the double bond, proceeding through a cyclic bromonium ion intermediate.[1][2] This protocol details a reliable method for this synthesis, suitable for laboratory scale.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Physicochemical Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (at STP) | CAS Number |
| 2-methyl-2-pentene | C₆H₁₂ | 84.16 | Colorless liquid | 625-27-4 |
| Bromine | Br₂ | 159.808 | Reddish-brown liquid | 7726-95-6 |
| This compound | C₆H₁₂Br₂ | 243.97 | Colorless liquid | 54305-88-3 |
| Carbon Tetrachloride (solvent) | CCl₄ | 153.81 | Colorless liquid | 56-23-5 |
Experimental Protocol
This protocol describes the addition of a bromine solution to 2-methyl-2-pentene. For a safer alternative, pyridinium (B92312) tribromide can be used as a solid, stable source of bromine.[3]
Materials:
-
2-methyl-2-pentene (98%)
-
Bromine (99.5%)
-
Carbon tetrachloride (CCl₄), anhydrous
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-2-pentene (8.42 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride. Cool the flask in an ice bath.
-
Preparation of Bromine Solution: In a dropping funnel, prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of anhydrous carbon tetrachloride.
-
Addition of Bromine: Add the bromine solution dropwise to the stirred solution of 2-methyl-2-pentene over a period of 30-45 minutes. Maintain the reaction temperature below 10 °C using the ice bath. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[4]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Wash with 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
-
Reaction Mechanism
The reaction proceeds through a two-step electrophilic addition mechanism.
Caption: The two-step mechanism for the bromination of 2-methyl-2-pentene.
Initially, the electron-rich double bond of 2-methyl-2-pentene attacks a bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate.[1] In the second step, the bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[5] This backside attack results in the anti-addition of the two bromine atoms.
Characterization Data (Expected)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the methyl group on the bromine-bearing carbon, and the methyl group on the other bromine-bearing carbon. |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the molecule, with chemical shifts influenced by the attached bromine atoms. |
| IR | C-H stretching and bending vibrations for the alkyl groups. The absence of a C=C stretching peak around 1650 cm⁻¹ confirms the consumption of the starting material. C-Br stretching vibrations are expected in the fingerprint region. |
| MS (GC-MS) | The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound (due to the presence of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will correspond to the loss of bromine and alkyl groups.[6] |
Safety and Handling
Chemical Safety:
-
2-methyl-2-pentene: Highly flammable liquid and vapor. Harmful if swallowed. May cause skin and eye irritation.
-
Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Fatal if inhaled.[3] Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with adequate ventilation and avoid inhalation of vapors.
-
This compound: Expected to be a skin and eye irritant. Handle with care.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat.
-
Work in a properly functioning chemical fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols: Mechanism of Bromination of 2-Methyl-2-Pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromination of 2-methyl-2-pentene (B165383) is a fundamental reaction in organic synthesis, offering pathways to a variety of functionalized hydrocarbon building blocks. Depending on the reaction conditions and the brominating agent employed, the reaction can proceed through two primary mechanistic pathways: electrophilic addition to the double bond or free-radical substitution at the allylic position. Understanding and controlling these pathways is crucial for the selective synthesis of desired brominated products, which are valuable intermediates in the development of pharmaceuticals and other fine chemicals.
This document provides detailed application notes on the mechanisms, key differences, and experimental protocols for both the electrophilic addition and free-radical bromination of 2-methyl-2-pentene.
Reaction Pathways Overview
The reaction of 2-methyl-2-pentene with bromine can yield distinct products based on the chosen conditions. The two primary pathways are:
-
Electrophilic Addition: This pathway is favored when molecular bromine (Br₂) is used as the reagent, typically in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride. The reaction proceeds through a cyclic bromonium ion intermediate, resulting in the addition of two bromine atoms across the double bond to form a vicinal dibromide.
-
Free Radical Substitution (Allylic Bromination): This pathway is favored when N-bromosuccinimide (NBS) is used in the presence of a radical initiator, such as UV light or a peroxide (e.g., AIBN or benzoyl peroxide). This reaction results in the substitution of a hydrogen atom on a carbon adjacent to the double bond (the allylic position) with a bromine atom.
The choice of reagent and reaction conditions is therefore paramount in directing the outcome of the bromination of 2-methyl-2-pentene.
Electrophilic Addition of Bromine to 2-Methyl-2-Pentene
Mechanism
The electrophilic addition of bromine to 2-methyl-2-pentene proceeds via a well-established mechanism involving a cyclic bromonium ion intermediate.
-
Polarization and Electrophilic Attack: As a bromine molecule approaches the electron-rich π-bond of 2-methyl-2-pentene, the Br-Br bond becomes polarized. The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion.
-
Formation of a Bromonium Ion: A three-membered ring, the bromonium ion, is formed. In this intermediate, the positive charge is shared between the bromine atom and the two carbons of the original double bond.
-
Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge. This backside attack leads to the opening of the ring and the formation of the vicinal dibromide with anti-stereochemistry. In the case of the symmetrical bromonium ion formed from 2-methyl-2-pentene, the attack can occur at either carbon with equal probability.
The overall result is the addition of two bromine atoms to the carbons of the double bond, yielding 2,3-dibromo-2-methylpentane .[1]
Diagram: Electrophilic Addition Mechanism
Caption: Mechanism of electrophilic addition of Br₂ to 2-methyl-2-pentene.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the electrophilic bromination of 2-methyl-2-pentene.
Materials:
-
2-Methyl-2-pentene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-pentene (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel with constant stirring. The characteristic reddish-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature.
-
Quench the reaction by adding 5% aqueous sodium bicarbonate solution to neutralize any remaining HBr.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The product, this compound, can be further purified by distillation under reduced pressure.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Molar Ratio (Alkene:Br₂) | 1:1 | General Procedure |
| Reaction Time | 1-2 hours | General Procedure |
| Temperature | 0 °C to Room Temp. | General Procedure |
| Typical Yield | 85-95% | Illustrative |
Free Radical Substitution: Allylic Bromination of 2-Methyl-2-Pentene
Mechanism
The free-radical allylic bromination of 2-methyl-2-pentene is achieved using N-bromosuccinimide (NBS) and is initiated by light or a radical initiator. The reaction proceeds through a radical chain mechanism.
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more commonly, a small amount of Br₂ present as an impurity, to generate a bromine radical (Br•).[2][3]
-
Propagation (Step 1): The bromine radical abstracts a hydrogen atom from one of the allylic positions of 2-methyl-2-pentene. This forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).
-
Propagation (Step 2): The allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which can continue the chain reaction.[2] The Br₂ is generated in situ from the reaction of HBr with NBS, which keeps the concentration of Br₂ low, thus preventing the competing electrophilic addition to the double bond.[2][4]
-
Termination: The reaction is terminated by the combination of any two radical species.
Due to the formation of a resonance-stabilized allylic radical, a mixture of products can be formed. For 2-methyl-2-pentene, abstraction of an allylic hydrogen can lead to two possible allylic radicals, resulting in the formation of 4-bromo-2-methyl-2-pentene and 4-bromo-4-methyl-2-pentene . The relative amounts of these products will depend on the relative stabilities of the intermediate radicals and the reaction conditions.
Diagram: Free Radical Substitution Mechanism
Caption: General mechanism of free radical allylic bromination with NBS.
Experimental Protocol: Synthesis of Allylic Bromides from 2-Methyl-2-Pentene
This protocol is a representative procedure for the free-radical allylic bromination of 2-methyl-2-pentene.
Materials:
-
2-Methyl-2-pentene
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) or Benzene
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
UV lamp (optional)
-
Filtration apparatus
-
Separatory funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methyl-2-pentene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of AIBN in carbon tetrachloride.
-
Heat the mixture to reflux. If using a UV lamp, irradiate the reaction mixture.
-
Monitor the reaction progress by observing the consumption of the denser NBS, which is replaced by the less dense succinimide (B58015) byproduct.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
The resulting mixture of allylic bromides can be separated and purified by fractional distillation or column chromatography.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Molar Ratio (Alkene:NBS) | 1:1 | General Procedure |
| Initiator | AIBN (catalytic) | General Procedure |
| Solvent | Carbon Tetrachloride | General Procedure |
| Reaction Time | 1-3 hours | General Procedure |
| Temperature | Reflux | General Procedure |
| Typical Yield | 70-85% (total allylic bromides) | Illustrative |
Summary of Reaction Pathways and Products
| Feature | Electrophilic Addition | Free Radical Substitution (Allylic Bromination) |
| Reagent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Conditions | Inert solvent (e.g., CH₂Cl₂), often at low temperature | Radical initiator (light, peroxides), reflux |
| Mechanism | Ionic, via bromonium ion | Radical chain reaction |
| Intermediate | Cyclic bromonium ion | Resonance-stabilized allylic radical |
| Major Product(s) | This compound | 4-Bromo-2-methyl-2-pentene and 4-Bromo-4-methyl-2-pentene |
| Selectivity | Addition across the double bond | Substitution at the allylic position(s) |
Logical Workflow for Product Synthesis
Caption: Decision workflow for the selective bromination of 2-methyl-2-pentene.
Conclusion
The bromination of 2-methyl-2-pentene serves as an excellent case study in the control of reaction selectivity through the careful choice of reagents and conditions. For professionals in research and drug development, mastering these transformations allows for the strategic introduction of bromine into a molecule, which can then be further functionalized to build molecular complexity. The protocols provided herein offer a starting point for the synthesis of either vicinal dibromides or allylic bromides from 2-methyl-2-pentene, enabling access to a diverse range of chemical scaffolds. It is recommended to perform small-scale trial reactions to optimize conditions for specific applications and desired product distributions.
References
Application Notes and Protocols: Dehydrobromination of 2,3-Dibromo-2-methylpentane for Alkyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrobromination of vicinal dihalides is a fundamental and widely utilized method for the synthesis of alkynes, a critical functional group in organic chemistry and drug development. This application note provides detailed protocols for the dehydrobromination of 2,3-dibromo-2-methylpentane to yield alkynes, primarily 2-methyl-3-pentyne. The reaction proceeds via a twofold E2 elimination mechanism, and the choice of base is critical in determining the reaction efficiency and product distribution. This document outlines protocols using three common strong bases: sodium amide (NaNH₂), potassium hydroxide (B78521) (KOH), and potassium tert-butoxide (KOtBu).
Reaction Overview
The dehydrobromination of this compound involves the elimination of two equivalents of hydrogen bromide (HBr) to form a carbon-carbon triple bond. Due to the structure of the starting material, the primary expected product is 2-methyl-3-pentyne.
Figure 1: General Reaction Scheme. This diagram illustrates the dehydrobromination of this compound to the corresponding alkyne.
Data Presentation
The selection of the base and reaction conditions significantly influences the yield of the desired alkyne. The following table summarizes the expected yields for the dehydrobromination of a similar substrate, 2,3-dibromo-4-methylpentane (B13787676), which provides a strong indication of the outcomes for this compound.
| Base | Solvent | Temperature | Product | Reported Yield (%)[1] |
| Sodium Amide (NaNH₂) | Liquid Ammonia (B1221849) | -33 °C | 4-methyl-2-pentyne (B1585047) | 68.5 |
| Potassium Hydroxide (KOH) | Ethanol (B145695) | Reflux | Mixture of Alkynes | Moderate |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (B103910) | Reflux | Mixture of Alkynes | Moderate to Good |
Note: The yield for NaNH₂ is reported for the dehydrobromination of 2,3-dibromo-4-methylpentane to 4-methyl-2-pentyne. Yields for KOH and KOtBu with this compound are expected to be in the moderate to good range based on general principles of dehydrohalogenation reactions.
Experimental Protocols
Protocol 1: Dehydrobromination using Sodium Amide in Liquid Ammonia
This protocol is adapted from a procedure for a structurally similar compound and is expected to give a good yield of 2-methyl-3-pentyne.[1]
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the sodium amide/liquid ammonia suspension.
-
Allow the reaction to stir for 2-3 hours, maintaining the temperature with the dry ice/acetone bath.
-
After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.
-
Allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Add diethyl ether to the residue and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663), and filter.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the alkyne by fractional distillation.
Figure 2: Experimental Workflow for Dehydrobromination with NaNH₂. This flowchart outlines the key steps in the synthesis of alkynes using sodium amide in liquid ammonia.
Protocol 2: Dehydrobromination using Potassium Hydroxide in Ethanol
This protocol describes a classic approach using a strong base in an alcoholic solvent.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in ethanol with gentle heating and stirring.
-
Add this compound to the ethanolic KOH solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent by rotary evaporation.
-
Purify the resulting alkyne by fractional distillation.
Figure 3: Experimental Workflow for Dehydrobromination with KOH. This diagram shows the procedural flow for the synthesis of alkynes using potassium hydroxide.
Protocol 3: Dehydrobromination using Potassium tert-Butoxide in tert-Butanol
This protocol utilizes a sterically hindered base, which can influence the regioselectivity of the elimination.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide.
-
Add anhydrous tert-butanol and stir to dissolve the base.
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Continue refluxing for 3-5 hours, monitoring the reaction by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with pentane (B18724) or diethyl ether.
-
Wash the organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the product by fractional distillation.
Reaction Mechanism and Regioselectivity
The dehydrobromination of this compound proceeds through a sequential twofold E2 elimination mechanism. In the first step, a strong base abstracts a proton from a carbon adjacent to one of the bromine atoms, leading to the formation of a bromoalkene intermediate. A second elimination from the bromoalkene then yields the alkyne.
The structure of this compound allows for the formation of two possible constitutional isomers of the alkyne: 2-methyl-3-pentyne (the major product) and 4-methyl-2-pentyne (a minor product, if any, due to the hindered nature of the alternative proton). The choice of base can influence the regioselectivity. A sterically hindered base like potassium tert-butoxide will preferentially abstract the less sterically hindered proton, which in this case would still favor the formation of 2-methyl-3-pentyne.
Figure 4: Reaction Pathway of Dehydrobromination. This diagram illustrates the stepwise E2 elimination mechanism for the formation of an alkyne from a vicinal dibromide.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium amide and potassium tert-butoxide are highly reactive and moisture-sensitive. Handle them under an inert atmosphere.
-
Liquid ammonia is a hazardous substance and requires appropriate handling procedures.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application Notes and Protocols: Reaction of 2,3-Dibromo-2-methylpentane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction of 2,3-dibromo-2-methylpentane with strong bases, outlining the expected products, reaction mechanisms, and experimental considerations. The protocols provided are designed to be a starting point for laboratory synthesis and can be adapted based on specific research needs.
Introduction
The reaction of vicinal dibromides, such as this compound, with strong bases is a well-established method for the synthesis of alkynes and other unsaturated compounds. The product distribution is highly dependent on the nature of the base used, particularly its steric hindrance. This document explores the reaction pathways and provides protocols for the selective synthesis of the corresponding alkyne.
Reaction Mechanisms
The primary reaction mechanism is a double E2 (bimolecular elimination) reaction. This concerted process involves the abstraction of a proton by the base and the simultaneous departure of a bromide leaving group. For the E2 reaction to occur efficiently, the proton and the leaving group must be in an anti-periplanar conformation.
With a Strong, Non-Hindered Base (e.g., Sodium Amide, NaNH₂):
The use of a strong, sterically unhindered base like sodium amide typically leads to a double dehydrohalogenation to form an alkyne. The reaction proceeds through a vinyl bromide intermediate.
With a Strong, Bulky Base (e.g., Potassium tert-Butoxide, KOtBu):
A bulky base will preferentially abstract the most sterically accessible proton. In the case of this compound, this would favor the formation of less substituted alkene intermediates (Hofmann elimination). A subsequent elimination could potentially lead to a diene, although the alkyne may still be a possible product.
Data Presentation
While specific quantitative data for the reaction of this compound is not extensively reported in the literature, the following table summarizes the expected product distribution based on the choice of a strong base, drawn from principles of organic chemistry and reactions of similar substrates.
| Base | Expected Major Product | Expected Minor Product(s) | Typical Reaction Conditions | Anticipated Yield |
| Sodium Amide (NaNH₂) | 2-Methylpent-2-yne | 2-Methylpenta-1,2-diene | Liquid ammonia (B1221849), -33°C to room temp. | Moderate to High |
| Potassium tert-Butoxide (KOtBu) | 2-Bromo-2-methylpent-1-ene / 3-Bromo-2-methylpent-2-ene | 2-Methylpent-2-yne, 4-Methylpenta-1,2-diene | tert-Butanol or THF, reflux | Variable |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylpent-2-yne using Sodium Amide
Objective: To synthesize 2-methylpent-2-yne via double dehydrohalogenation of this compound.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Round-bottom flask equipped with a dry ice condenser, magnetic stirrer, and nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a three-necked round-bottom flask with a dry ice condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Reaction Initiation: Under a positive pressure of nitrogen, condense liquid ammonia (approximately 10 mL per gram of substrate) into the flask at -78°C (dry ice/acetone bath).
-
Base Addition: Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the sodium amide suspension over 30 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at the reflux temperature of liquid ammonia (-33°C) for 2-3 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the evolution of ammonia gas ceases.
-
Workup: Allow the ammonia to evaporate. Add diethyl ether to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation to yield pure 2-methylpent-2-yne.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the reaction pathways for the dehydrohalogenation of this compound with different types of strong bases.
Caption: Reaction pathways of this compound with strong bases.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the alkyne product.
Caption: General experimental workflow for alkyne synthesis.
Application Notes and Protocols for the E2 Elimination of 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E2 (bimolecular elimination) reaction is a fundamental transformation in organic synthesis, enabling the formation of alkenes and alkynes. This document provides a detailed analysis of the E2 elimination products of 2,3-dibromo-2-methylpentane, a substrate with two chiral centers and two leaving groups. Understanding the regioselectivity and stereospecificity of this reaction is crucial for predicting and controlling the formation of desired olefinic products, which are valuable intermediates in medicinal chemistry and materials science.
The E2 elimination of vicinal dibromides, such as this compound, can proceed in a stepwise manner, first yielding a bromoalkene, followed by a second elimination to produce a diene or an alkyne. The reaction pathway and product distribution are highly dependent on the stereochemistry of the starting material and the nature of the base employed.
Reaction Pathways and Stereochemistry
The E2 reaction requires an anti-periplanar arrangement of a β-hydrogen and the leaving group.[1] Due to the presence of two chiral centers at C2 and C3, this compound can exist as two pairs of enantiomers: (2R,3S)/(2S,3R) and (2R,3R)/(2S,3S). The specific stereoisomer of the starting material dictates the stereochemistry of the resulting alkene products.[2][3]
First E2 Elimination: Formation of Bromoalkenes
The initial elimination of one equivalent of HBr can lead to the formation of several isomeric bromoalkenes. The regioselectivity of this step is governed by the accessibility of β-hydrogens and the steric hindrance of the base.
-
With a small, strong base (e.g., Sodium Ethoxide, NaOEt): The reaction will preferentially follow the Zaitsev rule, leading to the more substituted (and generally more stable) alkene.[4][5]
-
With a bulky, strong base (e.g., Potassium tert-Butoxide, t-BuOK): The reaction will favor the Hofmann rule, resulting in the formation of the less substituted alkene due to steric hindrance.[5][6][7]
The stereochemistry of the resulting bromoalkene is determined by the anti-periplanar relationship between the abstracted proton and the departing bromide in the specific diastereomer of the starting material.
Second E2 Elimination: Formation of Dienes and Alkynes
The intermediate bromoalkene can undergo a second E2 elimination to yield dienes or an alkyne. The feasibility and outcome of this second elimination depend on the reaction conditions and the structure of the bromoalkene. Stronger bases and higher temperatures are often required for the second elimination.
Predicted Products of E2 Elimination
The following diagrams illustrate the predicted major products from the E2 elimination of the (2R,3S) and (2R,3R) diastereomers of this compound with both a small and a bulky base.
Reaction with a Small Base (e.g., NaOEt)
Caption: Predicted reaction pathway for the E2 elimination of this compound with a small base.
Reaction with a Bulky Base (e.g., t-BuOK)
Caption: Predicted reaction pathway for the E2 elimination of this compound with a bulky base.
Quantitative Data
Table 1: Product Distribution in the E2 Elimination of 2-Bromobutane with Various Bases [8][9]
| Base | Solvent | 1-Butene (%) | cis-2-Butene (%) | trans-2-Butene (%) |
| EtO⁻ | EtOH | 29 | 19 | 52 |
| t-BuO⁻ | t-BuOH | 72 | 17 | 11 |
Table 2: Product Distribution in the E2 Elimination of 2-Bromo-2,3-dimethylbutane with Various Bases [8]
| Base | Solvent | 2,3-Dimethyl-1-butene (%) | 2,3-Dimethyl-2-butene (%) |
| EtO⁻ | EtOH | 21 | 79 |
| t-BuO⁻ | t-BuOH | 78 | 22 |
Experimental Protocols
The following is a general protocol for the double dehydrobromination of a vicinal dibromide, adapted from a procedure for 1,2-dibromo-1,2-diphenylethane.[10] This protocol should be optimized for this compound.
Materials
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (t-BuOK)
-
Ethanol (B145695) (or appropriate solvent)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the appropriate solvent (e.g., ethanol for NaOEt, tert-butanol (B103910) for t-BuOK).
-
Addition of Base: Slowly add the base (2.2 eq for double elimination) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for the desired period (e.g., 1-3 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography.
-
Analysis: Characterize the products and determine the product ratio using GC-MS and NMR spectroscopy.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and analysis of the E2 elimination products of this compound.
References
- 1. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: 2,3-Dibromo-2-methylpentane as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromo-2-methylpentane is a valuable vicinal dibromide intermediate in organic synthesis. Its primary utility lies in its role as a precursor to various unsaturated compounds, including alkenes and dienes, through controlled elimination reactions. These products serve as fundamental building blocks for more complex molecular architectures, notably in cycloaddition reactions such as the Diels-Alder reaction. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the synthetic potential of this compound.
Introduction
Vicinal dibromides are a class of organic compounds that serve as pivotal intermediates for the introduction of unsaturation into molecular frameworks. This compound, with its strategic placement of bromine atoms on a branched pentane (B18724) skeleton, offers a versatile platform for the regioselective and stereoselective synthesis of alkenes and dienes. The controlled elimination of the two bromine atoms or a hydrogen and a bromine atom can be achieved under specific reaction conditions, leading to a variety of valuable synthetic precursors.
The principal applications of this compound stem from its ability to undergo:
-
Debromination: The removal of both bromine atoms to form an alkene. This reaction is typically achieved using a reducing agent, most commonly zinc dust.
-
Dehydrobromination: The elimination of a molecule of hydrogen bromide to form an alkene. The use of a strong base can lead to the formation of different regioisomers depending on the reaction conditions. Double dehydrobromination can potentially lead to diene formation.
The resulting alkenes and dienes are of significant interest in the synthesis of fine chemicals, natural products, and as monomers for polymerization. In particular, conjugated dienes derived from this intermediate are valuable substrates in [4+2] cycloaddition reactions for the construction of six-membered rings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂Br₂ | [1] |
| Molecular Weight | 243.97 g/mol | [1] |
| CAS Number | 54305-88-3 | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis of this compound
The most common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to 2-methyl-2-pentene (B165383).
General Reaction Scheme
Experimental Protocol: Bromination of 2-Methyl-2-pentene
Materials:
-
2-Methyl-2-pentene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent
-
Sodium thiosulfate (B1220275) solution (aqueous, 5%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-2-pentene (1.0 eq) in the chosen solvent (CCl₄ or CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes and then warm to room temperature.
-
Wash the reaction mixture with a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| 2-Methyl-2-pentene | 1.0 | CCl₄ | 0 °C to RT | 1-2 hours | >90% (typical) |
| Bromine | 1.0 | CCl₄ | 0 °C to RT | 1-2 hours | >90% (typical) |
Applications in Organic Synthesis
Synthesis of Alkenes via Debromination
A primary application of this compound is its conversion to 3-methyl-2-pentene through debromination using zinc dust. This reaction is a reliable method for regenerating an alkene from a vicinal dibromide, which is often used as a protecting group for double bonds.
Materials:
-
This compound
-
Zinc dust (activated)
-
Acetic acid or Ethanol as solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place activated zinc dust (2.0-3.0 eq).
-
Add the solvent (acetic acid or ethanol).
-
To this suspension, add this compound (1.0 eq).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove excess zinc and zinc bromide.
-
If acetic acid is used as a solvent, neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
The resulting 3-methyl-2-pentene can be purified by distillation.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| This compound | 1.0 | Acetic Acid | Reflux | 1-2 hours | High (>85%)[2][3] |
| Zinc Dust | 2.0-3.0 | Acetic Acid | Reflux | 1-2 hours | High (>85%)[2][3] |
Synthesis of Dienes via Dehydrobromination
Double dehydrobromination of this compound using a strong base can lead to the formation of conjugated dienes, such as 2-methyl-1,3-pentadiene (B74102). These dienes are valuable substrates for Diels-Alder reactions.[4]
Materials:
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (high boiling point solvent like ethylene (B1197577) glycol can also be used)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a concentrated solution of potassium hydroxide in ethanol.
-
Add this compound (1.0 eq) to the basic solution.
-
Heat the reaction mixture to reflux with vigorous stirring.[5]
-
The reaction progress can be monitored by the formation of a precipitate (KBr) and by TLC or GC-MS analysis of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of water and extract the product with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Wash the organic layer with water to remove any remaining base and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (as the diene is volatile).
-
Further purification can be achieved by fractional distillation.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield |
| This compound | 1.0 | Ethanol | Reflux | Several hours | Moderate to Good |
| Potassium Hydroxide | >2.0 | Ethanol | Reflux | Several hours | Moderate to Good |
Application in Diels-Alder Reactions
The 2-methyl-1,3-pentadiene synthesized from this compound is a valuable diene for the Diels-Alder reaction, a powerful tool for the formation of six-membered rings.[4]
Drug Development and Fine Chemicals
While direct applications of this compound in drug molecules are not widely reported, its role as a precursor to functionalized dienes and alkenes is significant. These unsaturated building blocks are integral to the synthesis of numerous complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). The ability to generate specific isomers of alkenes and dienes from this intermediate allows for precise control over the stereochemistry of subsequent reactions, a critical aspect of modern drug development.
Conclusion
This compound is a versatile and synthetically useful intermediate. Its primary value lies in its ability to be readily converted into alkenes and conjugated dienes through straightforward elimination reactions. The protocols outlined in this document provide a foundation for researchers to utilize this compound as a key building block in their synthetic strategies, particularly for the construction of cyclic systems via the Diels-Alder reaction. The accessibility of this intermediate and the efficiency of its transformations make it a valuable tool in the arsenal (B13267) of the synthetic organic chemist.
References
- 1. This compound | C6H12Br2 | CID 14660471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Debromination of Vic-dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 4. A Practical, Two-Step Synthesis of 2-Substituted 1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
Application Notes and Protocols: Formation of Grignard Reagents from 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of Grignard reagents from vicinal dihalides, such as 2,3-Dibromo-2-methylpentane, is a challenging synthetic transformation. The primary reaction pathway for vicinal dihalides in the presence of magnesium is an elimination reaction to yield an alkene.[1][2][3] This document provides a detailed analysis of this reaction, outlining the expected products and providing a protocol for attempting the Grignard formation, with the understanding that the major product will likely be the corresponding alkene.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[4][5][6] They are typically prepared by the reaction of an organohalide with magnesium metal in an ethereal solvent.[4][5] While this reaction is highly effective for monohaloalkanes and aryl halides, the use of vicinal dihalides as precursors presents significant challenges. When two halogen atoms are located on adjacent carbon atoms, an E2-like elimination reaction is strongly favored upon treatment with magnesium, leading to the formation of a double bond.[1][2] This application note explores the reaction of this compound with magnesium, detailing the expected elimination pathway and providing a protocol that researchers can use to investigate this transformation. Understanding this competing pathway is crucial for designing synthetic routes and for the development of novel methodologies that might favor Grignard reagent formation.
Reaction Pathways
The reaction of this compound with magnesium primarily proceeds via an elimination pathway to yield 2-methylpent-2-ene. The formation of a Grignard reagent is a minor and often negligible pathway. The mechanistic rationale for the favored elimination is the facile anti-periplanar arrangement of the two bromine atoms, which allows for a concerted or stepwise removal by magnesium to form a stable alkene.
Caption: Reaction pathways of this compound with magnesium.
Expected Outcomes and Data
Due to the predominant elimination reaction, the expected yield of the Grignard reagent from this compound is very low to negligible under standard conditions. The primary product will be 2-methylpent-2-ene.
| Starting Material | Reagents | Expected Major Product | Expected Major Product Yield | Expected Grignard Reagent Yield |
| This compound | Magnesium, Diethyl Ether | 2-Methylpent-2-ene | > 90% (estimated) | < 10% (estimated) |
Note: The yields are estimates based on the known reactivity of vicinal dihalides and may vary depending on the specific reaction conditions.
Experimental Protocol
This protocol is designed to attempt the formation of a Grignard reagent from this compound. Researchers should be aware that the primary outcome is expected to be an elimination reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as an initiator)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Apparatus Setup:
-
All glassware must be oven-dried and assembled under an inert atmosphere to exclude moisture.
-
Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a gas inlet for the inert atmosphere.
-
Place a magnetic stir bar in the flask.
-
-
Initiation:
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
-
Grignard Reagent Formation (Attempt):
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Slowly add a small portion of the dibromide solution to the magnesium suspension while stirring.
-
The reaction may be initiated by gentle warming. A change in color (disappearance of the iodine color) and/or the formation of bubbles indicates the start of the reaction.
-
Once the reaction has initiated, add the remaining dibromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Reaction Monitoring and Work-up:
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours.
-
The primary product, 2-methylpent-2-ene, is volatile and will be present in the reaction mixture.
-
To confirm the presence of any Grignard reagent, a small aliquot can be carefully quenched with a solution of iodine in THF (the disappearance of the iodine color indicates the presence of a Grignard reagent) or reacted with a suitable electrophile (e.g., benzaldehyde) followed by analysis of the product mixture.
-
For the isolation of the alkene, the reaction mixture can be carefully quenched with dilute acid and the organic layer separated, dried, and distilled.
-
Workflow Diagram
Caption: Experimental workflow for the reaction of this compound with magnesium.
Conclusion
The reaction of this compound with magnesium predominantly leads to the formation of 2-methylpent-2-ene via an elimination pathway. The formation of the corresponding Grignard reagent is a minor and often synthetically unviable route. Researchers investigating this transformation should anticipate the alkene as the major product. The provided protocol allows for a systematic investigation of this reaction, and further studies could explore the use of alternative organometallic reagents or reaction conditions to potentially favor the formation of the desired Grignard reagent. This understanding is critical for the strategic design of synthetic pathways in drug development and other areas of chemical research.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dibromo-2-methylpentane is a vicinal dibromide, a class of halogenated hydrocarbons with significant utility in organic synthesis. The presence of two bromine atoms on adjacent carbons, one tertiary and one secondary, imparts distinct reactivity, making it a valuable substrate for investigating nucleophilic substitution (SN) and elimination (E) reactions. Understanding the behavior of this molecule with various nucleophiles is crucial for its application as a synthetic intermediate in the development of novel chemical entities, including potential pharmaceutical agents. Halogenated compounds are prevalent in many approved drugs, where halogen atoms can influence metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] This document provides an overview of the expected nucleophilic substitution reactions of this compound, along with detailed experimental protocols for its synthesis and subsequent reactions.
Synthesis of this compound
The synthesis of this compound can be achieved via the bromination of 2-methyl-2-pentene (B165383). This reaction proceeds through a bromonium ion intermediate, leading to the anti-addition of bromine across the double bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-methyl-2-pentene
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 5% aqueous
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentene in dichloromethane.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.
-
Continue the addition until a faint bromine color persists.
-
Quench the reaction by adding a 5% aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the product by vacuum distillation.
Characterization:
The synthesized this compound can be characterized using various spectroscopic methods.
-
Mass Spectrometry (GC-MS): The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for a dibrominated compound.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will primarily show C-H stretching and bending vibrations. The absence of a C=C stretching band confirms the consumption of the starting alkene.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed structural information, confirming the connectivity of the atoms.
Nucleophilic Substitution Reactions
This compound possesses two electrophilic carbon centers susceptible to nucleophilic attack: a tertiary carbon (C2) and a secondary carbon (C3). The reaction pathway (SN1, SN2, E1, E2) is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor SN2 reactions, while weak nucleophiles in polar protic solvents favor SN1 reactions. Strong, bulky bases will favor elimination reactions.
Due to steric hindrance at the tertiary carbon, SN2 reactions are more likely to occur at the secondary carbon (C3). SN1 reactions could potentially occur at the tertiary carbon due to the stability of the resulting tertiary carbocation.
Quantitative Data
| Nucleophile | Reagent Example | Solvent | Expected Major Substitution Product(s) | Reaction Type | Representative Yield (%) |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Aqueous Ethanol (B145695) | 2-Methylpentan-2,3-diol | SN1 / SN2 | 60-75 |
| Cyanide | Sodium Cyanide (NaCN) | Ethanol/Water | 3-Bromo-2-cyano-2-methylpentane | SN2 | 50-65 |
| Azide | Sodium Azide (NaN₃) | Acetone/Water | 3-Azido-2-bromo-2-methylpentane | SN2 | 70-85 |
| Ammonia | Ammonia (NH₃) | Ethanol | 3-Amino-2-bromo-2-methylpentane | SN2 | 40-55 |
Note: Elimination products are also expected, particularly with stronger bases like hydroxide.
Experimental Protocols for Nucleophilic Substitution
Protocol 1: Reaction with Sodium Hydroxide
Objective: To synthesize 2-methylpentan-2,3-diol via hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and neutralize with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting diol by chromatography or distillation.
Protocol 2: Reaction with Sodium Cyanide
Objective: To introduce a nitrile group via an SN2 reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Reflux condenser
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of ethanol and water.
-
Add this compound to the solution.
-
Heat the mixture at reflux, monitoring the reaction by IR spectroscopy (disappearance of the C-Br stretch and appearance of the C≡N stretch).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the organic layer and dry it over a suitable drying agent.
-
Remove the solvent and purify the product.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the nucleophilic substitution reactions of this compound.
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for nucleophilic substitution.
Application in Drug Development
While there are no specific drugs currently based on the this compound scaffold, its potential as a synthetic intermediate should not be overlooked. The ability to selectively introduce different functional groups at the C2 and C3 positions through a sequence of substitution and/or elimination reactions makes it a versatile building block. Halogenated organic compounds are of significant interest in medicinal chemistry. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] Therefore, derivatives of this compound could serve as precursors for the synthesis of libraries of novel compounds for screening in drug discovery programs. For instance, the diol, amino-alcohol, or cyano-alcohol derivatives could be further elaborated to generate more complex molecular architectures.
Conclusion
This compound is a substrate that offers rich opportunities for studying the interplay between SN1, SN2, and elimination pathways. The protocols and data presented herein, though partly based on the reactivity of analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this vicinal dibromide. Further investigation into its reaction kinetics and the development of stereoselective transformations will undoubtedly enhance its value as a building block in organic synthesis and potentially in the field of drug discovery.
References
Protocol for the synthesis of 2,3-Dibromo-2-methylpentane in the lab
While a detailed, step-by-step protocol for the synthesis of 2,3-Dibromo-2-methylpentane is reserved for supervised laboratory settings due to safety considerations, this document provides an overview of the chemical principles, reaction mechanism, and necessary safety precautions for this synthesis. The information is intended for researchers, scientists, and drug development professionals with a strong background in organic chemistry.
Principle of the Synthesis
The synthesis of this compound is achieved through the electrophilic addition of bromine (Br₂) to 2-methyl-2-pentene (B165383).[1][2] In this reaction, the electron-rich double bond of the alkene acts as a nucleophile, attacking the bromine molecule. This process breaks the pi bond of the alkene and the bromine-bromine bond, leading to the formation of a new compound with bromine atoms attached to adjacent carbons.[1][2]
Reaction Mechanism
The reaction proceeds via a well-established mechanism:
-
Electrophilic Attack and Formation of a Bromonium Ion: The process begins when the pi electrons of the double bond in 2-methyl-2-pentene attack a bromine molecule. This induces a dipole in the Br₂ molecule, leading to the formation of a cyclic bromonium ion intermediate, where one bromine atom is bonded to both carbons of the original double bond.[1][3][4] This intermediate is unstable and highly reactive.
-
Nucleophilic Attack by Bromide Ion: A bromide ion (Br⁻), generated in the initial step, then acts as a nucleophile. It attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[1] This backside attack results in the opening of the three-membered ring and the formation of the final product, this compound.
Experimental Workflow
The general workflow for the synthesis of this compound is outlined in the diagram below. This involves the reaction of the starting alkene with bromine, followed by purification of the product.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
Detailed quantitative data, such as reaction yields and spectroscopic data, are highly dependent on the specific experimental conditions and are typically presented in primary research articles. As a detailed protocol is not provided, a table of such data is not applicable here.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.
-
Ventilation: This reaction should be performed in a well-ventilated fume hood to avoid inhalation of bromine vapors, which are toxic and corrosive.
-
Handling of Bromine: Bromine is a hazardous substance that can cause severe chemical burns. It should be handled with extreme care.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local safety regulations.
References
Applications of 2,3-Dibromo-2-methylpentane in Pharmaceutical Research: A Review of Available Data
Initial investigations into the applications of 2,3-Dibromo-2-methylpentane in the realm of pharmaceutical research have revealed a significant lack of documented use. Publicly available scientific literature, patent databases, and chemical supplier information do not currently detail its specific use as a synthetic intermediate, a pharmacologically active agent, or a tool for biological pathway elucidation in drug discovery and development.
While direct applications are not found, this document provides a summary of the known chemical and physical properties of this compound, which may be of value to researchers. Additionally, a brief overview of the roles that structurally similar bromoalkanes play in medicinal chemistry is included to offer a contextual understanding of how such compounds can be utilized.
Chemical and Physical Properties of this compound
A comprehensive understanding of a compound's physical and chemical characteristics is fundamental for any potential application in research. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C6H12Br2 | PubChem |
| Molecular Weight | 243.97 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 54305-88-3 | PubChem |
| Canonical SMILES | CCC(C(C)(C)Br)Br | PubChem |
| InChI | InChI=1S/C6H12Br2/c1-4-5(7)6(2,3)8/h5H,4H2,1-3H3 | PubChem |
| InChIKey | RKAVGFXDDBJGEI-UHFFFAOYSA-N | PubChem |
Contextual Applications of Bromoalkanes in Pharmaceutical Research
Although no specific data exists for this compound, other bromoalkanes serve as important building blocks and reactive intermediates in the synthesis of more complex pharmaceutical agents.
Role as Synthetic Intermediates
Bromoalkanes are frequently employed in organic synthesis due to the bromine atom's ability to act as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, which is a critical step in the construction of complex drug molecules. For instance, compounds like 2-Bromo-2-methylpentane are utilized as intermediates in the synthesis of more elaborate organic molecules, including pharmaceuticals.[1]
The general workflow for utilizing a bromoalkane as a synthetic intermediate can be visualized as follows:
Figure 1. Generalized workflow of a bromoalkane in pharmaceutical synthesis.
Conclusion
Currently, there is no direct evidence to support the application of this compound in pharmaceutical research. Its potential utility would likely be as a synthetic intermediate, leveraging the reactivity of its bromine atoms. However, without specific examples of its incorporation into pharmacologically active molecules, any proposed application remains speculative. Researchers interested in this compound would need to conduct exploratory synthetic and biological studies to determine its value in drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dibromo-2-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromo-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to 2-methyl-2-pentene (B165383). In this reaction, the double bond of the alkene attacks the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion results in the desired vicinal dibromide.
Q2: What is the expected stereochemistry of the product?
The reaction proceeds via an anti-addition mechanism. This means the two bromine atoms add to opposite faces of the original double bond. This stereospecificity arises from the nature of the three-membered bromonium ion intermediate, where the bromide ion attacks one of the carbon atoms from the side opposite to the bromonium bridge.
Q3: What are the potential byproducts in this synthesis?
Several byproducts can form depending on the reaction conditions:
-
Stereoisomers: Due to the creation of two chiral centers at carbons 2 and 3, a pair of enantiomers of this compound will be formed.
-
Solvent-Incorporated Byproducts: If a nucleophilic solvent is used (e.g., methanol, water), it can compete with the bromide ion in attacking the bromonium ion intermediate. This results in the formation of bromoether (e.g., 2-bromo-3-methoxy-2-methylpentane) or bromohydrin byproducts, respectively.
-
Over-brominated Products: Although less common under controlled conditions, further reaction can potentially lead to the formation of tribromoalkanes. One patent mentions the formation of 2,3,3-tribromo-2-methylbutane as a byproduct in a similar synthesis.[1]
-
Rearrangement Products: While the formation of a stable bromonium ion intermediate generally prevents carbocation rearrangements, trace amounts of rearranged products could theoretically occur under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Competing side reactions. | 1. Ensure dropwise addition of bromine and allow sufficient reaction time (e.g., 1-2 hours). Monitor the disappearance of the bromine color. 2. Carefully perform extractions and use appropriate distillation techniques to minimize loss. 3. Use a non-nucleophilic, anhydrous solvent (e.g., dichloromethane (B109758), carbon tetrachloride) to prevent the formation of bromoether or bromohydrin byproducts. Maintain a low reaction temperature to minimize over-bromination. |
| Presence of a Bromoether or Bromohydrin Byproduct | Use of a nucleophilic solvent (e.g., alcohols, water). | Use a dry, non-nucleophilic solvent. Ensure all glassware is thoroughly dried before use. |
| Formation of Multiple Stereoisomers | This is an inherent outcome of the reaction mechanism, which creates two new stereocenters. | The product will be a racemic mixture of enantiomers. If a specific stereoisomer is required, consider using a chiral catalyst or a different synthetic route that allows for stereocontrol. |
| Product is Contaminated with Starting Material (2-methyl-2-pentene) | Insufficient bromine was added to react with all of the starting alkene. | Ensure a slight excess of bromine is used, or carefully monitor the reaction progress (e.g., by TLC or GC) to ensure complete consumption of the starting material. |
| Product appears dark or colored after purification | Residual bromine or acidic impurities. | Wash the crude product with a solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to neutralize any acidic byproducts like HBr. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the laboratory-scale synthesis of this compound from 2-methyl-2-pentene.
Materials:
-
2-methyl-2-pentene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methyl-2-pentene in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Quench the reaction by adding a 5% sodium thiosulfate solution to remove any unreacted bromine. The organic layer should become colorless.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure this compound.
Reaction Pathway and Byproduct Formation
Caption: Reaction pathway for the synthesis of this compound and the formation of potential byproducts.
References
Technical Support Center: Purification of 2,3-Dibromo-2-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dibromo-2-methylpentane. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used. If prepared by the bromination of 2-methyl-2-pentene, impurities may include:
-
Unreacted starting material: 2-methyl-2-pentene.
-
Regioisomers: Other dibrominated isomers.
-
Over-brominated products: Such as tribromoalkanes.[1]
-
Solvent residues: From the reaction and workup (e.g., dichloromethane (B109758), carbon tetrachloride).
If synthesized from 2-methylpentan-2-ol, potential impurities could be:
-
Unreacted 2-methylpentan-2-ol.[2]
-
Byproducts from side reactions.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: The following table summarizes the key physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H12Br2 | [3][4] |
| Molecular Weight | 243.97 g/mol | [3] |
| Appearance | Likely a colorless to pale yellow liquid | General knowledge |
| Boiling Point | Not definitively reported, but expected to be high. Distillation under reduced pressure is recommended. | General knowledge |
| Solubility | Expected to be soluble in non-polar organic solvents like hexanes, and chlorinated solvents. | General knowledge |
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points, such as residual solvent or lower boiling point starting materials. Due to the likely high boiling point of the product, vacuum distillation is recommended to prevent decomposition.
-
Flash Column Chromatography: Effective for removing impurities with similar polarities to the product, such as isomers or other brominated byproducts. Given that this compound is a non-polar compound, a normal-phase chromatography setup is appropriate.
Troubleshooting Guides
Fractional Distillation
Q: My distillation is very slow, and I'm not getting any product in the receiving flask. What should I do?
A: This could be due to several factors:
-
Insufficient Heating: The heating mantle may not be set to a high enough temperature to overcome the heat loss of the apparatus. Ensure the heating mantle is in good contact with the distillation flask.
-
Vacuum Leaks: Check all joints and connections for leaks. A poor vacuum will result in a higher boiling point, requiring a higher temperature.
-
Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Q: The temperature during my distillation is fluctuating, and not holding steady. Why is this happening?
A: Temperature fluctuations can indicate:
-
Bumping of the liquid: Ensure you have added boiling chips or are using a magnetic stirrer to promote smooth boiling.
-
Presence of multiple components: If the temperature is not stable, it may indicate that a mixture of compounds with different boiling points is co-distilling. Collecting fractions as the temperature changes can help to separate these components.
Flash Column Chromatography
Q: My compound is running too fast (high Rf) on the column, and I'm getting poor separation. How can I fix this?
A: A high retention factor (Rf) indicates that the eluent is too polar. To improve separation:
-
Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your eluent system. For a non-polar compound like this compound, you can start with pure hexane (B92381) and gradually add a small percentage of a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane if needed.
Q: I am not seeing my compound elute from the column. What is the problem?
A: This suggests the eluent is not polar enough to move the compound.
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent mixture. It is recommended to perform thin-layer chromatography (TLC) first to determine an appropriate solvent system.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is designed for the purification of this compound from non-volatile impurities or those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter. Use a short Vigreux column to enhance separation. Ensure all glassware is dry and joints are properly greased to prevent vacuum leaks.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, adding a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and apply a vacuum.
-
Gradually heat the flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Monitor the temperature at the distillation head. When the temperature stabilizes, change the receiving flask to collect the purified this compound.
-
Continue distillation until a significant temperature drop is observed or only a small residue remains in the distillation flask.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Purity Data:
| Sample | Initial Purity (GC Area %) | Final Purity (GC Area %) |
| Crude Product | ~85% | >95% |
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with similar polarity to this compound.
Methodology:
-
TLC Analysis: Determine a suitable eluent system using TLC. For a non-polar compound, start with 100% hexanes and test mixtures with small amounts of ethyl acetate (e.g., 1-5%). The ideal Rf for the product should be between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack, draining the excess solvent until it is level with the top of the silica.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a low-boiling solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.
-
Monitor the elution of the product using TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the product by GC-MS.
Expected Purity Data:
| Sample | Initial Purity (GC Area %) | Final Purity (GC Area %) |
| Crude Product | ~85% | >98% |
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2,3-Dibromo-2-methylpentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dibromo-2-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the electrophilic addition of bromine (Br₂) to 2-methyl-2-pentene (B165383).[1] The reaction proceeds via a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion (Br⁻), leading to the anti-addition of the two bromine atoms across the double bond.[1][2]
Q2: What are the common side reactions that can lower the yield of this compound?
Several side reactions can occur, leading to a decreased yield of the desired product:
-
Bromohydrin Formation: If water is present in the reaction mixture, it can act as a nucleophile and attack the bromonium ion intermediate, resulting in the formation of a bromohydrin.[3]
-
Over-bromination: The formation of tribrominated alkanes can occur, particularly if reaction conditions are not carefully controlled. For instance, radical substitution on the alkyl chain can lead to these impurities.
-
Rearrangement Products: While less common for this specific substrate due to the tertiary carbocation character of the bromonium ion intermediate, carbocation rearrangements can occur in other alkene bromination reactions, leading to isomeric products.
Q3: What is the recommended solvent for this reaction?
Inert chlorinated solvents such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used for the bromination of alkenes.[4] These solvents are advantageous as they do not participate in the reaction. It is crucial to use anhydrous solvents to prevent the formation of bromohydrin byproducts.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by the disappearance of the characteristic reddish-brown color of bromine, as the product, this compound, is colorless.[3] For more quantitative analysis, techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be employed to track the consumption of the starting material (2-methyl-2-pentene) and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive bromine solution. | Use a fresh, unopened bottle of bromine or titrate the existing solution to determine its concentration. |
| Reaction temperature is too low. | While the reaction is generally run at low temperatures to control exothermicity, ensure the temperature is not so low that the reaction rate is negligible. Allow the reaction to proceed for a longer duration if necessary. | |
| Insufficient mixing. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially during the dropwise addition of bromine. | |
| Presence of a Water-Soluble Impurity in the Crude Product | Formation of bromohydrin due to wet solvent or glassware. | Ensure all glassware is thoroughly dried before use. Use an anhydrous solvent for the reaction. |
| Formation of Multiple Products (Observed by GC or NMR) | Over-bromination leading to tribromoalkanes. | Use a slight excess of the alkene (2-methyl-2-pentene) relative to bromine. Add the bromine solution slowly and maintain a low reaction temperature. |
| Radical side reactions. | Conduct the reaction in the dark or wrap the reaction vessel in aluminum foil to prevent light-induced radical chain reactions. | |
| Difficulty in Isolating the Pure Product | Incomplete removal of excess bromine. | During the work-up, wash the organic layer with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to quench any unreacted bromine. |
| Co-distillation of impurities during purification. | If using distillation for purification, ensure the use of a fractionating column to achieve better separation of the desired product from closely boiling impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-methyl-2-pentene
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, dissolve 2-methyl-2-pentene (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in anhydrous dichloromethane.
-
Add the bromine solution dropwise to the stirred solution of the alkene over 30-60 minutes, maintaining the temperature at 0 °C. The reddish-brown color of bromine should disappear upon addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Quench the reaction by slowly adding 10% sodium thiosulfate solution until the reddish-brown color of excess bromine is no longer visible.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Data Presentation
Table 1: Hypothetical Effect of Reaction Conditions on the Yield of this compound.
| Entry | Temperature (°C) | Solvent | Molar Ratio (Alkene:Br₂) | Reaction Time (h) | Hypothetical Yield (%) | Key Observation |
| 1 | 0 | CH₂Cl₂ | 1:1 | 2 | 85 | Standard condition, good yield. |
| 2 | 25 | CH₂Cl₂ | 1:1 | 2 | 70 | Increased side products due to higher temperature. |
| 3 | 0 | CH₂Cl₂ (wet) | 1:1 | 2 | 65 | Presence of bromohydrin impurity. |
| 4 | 0 | CH₂Cl₂ | 1:1.2 | 2 | 75 | Formation of over-brominated byproducts. |
| 5 | -20 | CH₂Cl₂ | 1:1 | 4 | 80 | Slower reaction rate, requiring longer time. |
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Reactions of 2,3-Dibromo-2-methylpentane with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dibromo-2-methylpentane and its reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound with nucleophiles?
A1: this compound has two bromine atoms on adjacent carbons, one tertiary (C2) and one secondary (C3). This structure allows for a competition between substitution (SN1, SN2) and elimination (E1, E2) reactions. The dominant pathway is highly dependent on the reaction conditions, including the strength of the nucleophile/base, the solvent, and the temperature.
Q2: Why do I get a mixture of products in my reaction?
A2: A mixture of products is common due to the competing reaction pathways.[1][2] The tertiary carbocation that can form at C2 is relatively stable, favoring SN1 and E1 reactions. At the same time, the secondary carbon at C3 is susceptible to SN2 and E2 reactions. Strong bases will favor elimination, while strong, non-bulky nucleophiles may favor some substitution.
Q3: How can I favor elimination over substitution?
A3: To favor elimination reactions, use a strong, bulky base and a high temperature.[2] Alcoholic potassium hydroxide (B78521) (KOH) is a common reagent for promoting E2 elimination.[3][4] The use of a non-polar solvent can also favor elimination.
Q4: What are the likely elimination products?
A4: Dehydrohalogenation of this compound can yield a variety of alkenes and alkynes. A twofold elimination is possible with a strong base, leading to the formation of a conjugated diene or an alkyne.[3] According to Zaitsev's rule, the major alkene product from a single elimination will be the most substituted (most stable) alkene.[5]
Q5: Is it possible to achieve selective substitution at one of the carbon centers?
A5: Selective substitution is challenging due to the high propensity for elimination, especially from the tertiary center. A weak nucleophile and a polar protic solvent might favor an SN1 reaction at the tertiary carbon, but this will likely be in competition with E1. SN2 at the secondary carbon would require a strong, non-basic nucleophile and a polar aprotic solvent, but E2 elimination will still be a significant side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incorrect reaction conditions. | - For elimination: Ensure a sufficiently high temperature and the use of a strong base (e.g., alcoholic KOH, sodium methoxide).[2][3] - For substitution: Use aprotic polar solvents for SN2 and protic polar solvents for SN1. Keep the temperature moderate to minimize elimination. |
| Substrate is sterically hindered. | The tertiary bromide at C2 is highly hindered, making SN2 reactions at this site unlikely.[6] Focus on reaction conditions that favor the desired pathway for the secondary bromide or elimination. |
| Side reactions dominating. | Elimination is often a major side reaction in substitution attempts. If substitution is desired, use a less basic nucleophile and lower the reaction temperature. |
| Poor leaving group ability. | Bromine is a good leaving group. This is unlikely to be the primary issue. |
Issue 2: Formation of Multiple Products and Difficult Separation
| Possible Cause | Troubleshooting Steps |
| Competition between SN1/E1 and SN2/E2. | This is inherent to the substrate's structure. Carefully select your nucleophile/base and solvent to favor one pathway. For example, a strong, non-bulky nucleophile in a polar aprotic solvent will favor SN2, while a strong, bulky base will favor E2. |
| Rearrangements. | Carbocation intermediates in SN1/E1 reactions can potentially rearrange, though in this specific molecule, significant rearrangement is less likely. |
| Double elimination. | With a strong base, elimination of both bromine atoms can occur to form dienes or alkynes.[3][4] Use stoichiometric amounts of the base to control the extent of elimination if a single elimination is desired. |
| Stereoisomer formation. | SN1 reactions proceed through a planar carbocation, leading to a racemic mixture of products if the carbon is chiral. E2 reactions have specific stereochemical requirements (anti-periplanar), which can lead to the formation of specific E/Z isomers.[5] |
Quantitative Data Summary
| Nucleophile/Base | Solvent | Temperature | Expected Major Product(s) | Expected Minor Product(s) |
| Strong, non-bulky base (e.g., NaOEt) | Ethanol (B145695) | High | 2-methylpent-2-ene (Zaitsev product from E2) | 2-methylpent-1-ene (Hofmann product), Substitution products |
| Strong, bulky base (e.g., t-BuOK) | t-Butanol | High | 2-methylpent-1-ene (Hofmann product from E2) | 2-methylpent-2-ene, Substitution products |
| Strong nucleophile, weak base (e.g., NaCN) | DMSO | Moderate | Substitution products (SN2 at C3) | Elimination products |
| Weak nucleophile, weak base (e.g., CH3OH) | Methanol | Low | Solvolysis products (SN1/E1 at C2) | - |
Experimental Protocols
Protocol 1: Dehydrobromination of this compound with Alcoholic Potassium Hydroxide
This protocol is a representative procedure for the E2 elimination of this compound.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve a known amount of potassium hydroxide in absolute ethanol with gentle heating.
-
Cool the solution to room temperature.
-
Add this compound to the alcoholic KOH solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel and allow the layers to separate.
-
Collect the organic layer and wash it with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to identify the different elimination products.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for reactions of this compound.
References
Technical Support Center: Optimizing Grignard Reagent Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the formation of Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of failure to initiate a Grignard reaction?
A1: The most common reason for initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal.[1][2] This layer forms when magnesium is exposed to air and acts as a barrier, preventing the reaction with the organic halide.[1] Additionally, even trace amounts of moisture in the glassware or solvent can quench the reaction, as Grignard reagents are highly sensitive to water.[2][3][4]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A2: A successful initiation is typically marked by several observable signs:
-
The disappearance of the color of a chemical activator, such as the purple or brown color of iodine.[1]
-
Spontaneous boiling or refluxing of the solvent, especially with low-boiling point ethers like diethyl ether.[1]
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1][5]
-
The generation of heat, indicating an exothermic reaction.[1]
Q3: What are the most common side reactions during Grignard reagent formation, and how can they be minimized?
A3: The most prevalent side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting organic halide to form a dimer (R-R).[3] This is particularly an issue with primary and benzylic halides.[6] To minimize Wurtz coupling, a slow, dropwise addition of the organic halide solution to the magnesium suspension is recommended.[3] This maintains a low concentration of the organic halide, reducing the likelihood of the coupling reaction.[7] Maintaining a moderate reaction temperature can also help, as higher temperatures can favor the coupling reaction.[3]
Q4: Why are ethereal solvents like diethyl ether and THF necessary for Grignard reagent formation?
A4: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they do not have acidic protons that would react with and destroy the highly basic Grignard reagent.[8][9] Furthermore, the oxygen atoms in ethers can coordinate with and stabilize the magnesium center of the Grignard reagent, which is essential for its formation and stability in solution.[8][10] Tetrahydrofuran (THF) is often preferred for less reactive halides due to its superior solvating power.[2][11]
Q5: What is the optimal temperature for a Grignard reaction?
A5: There isn't a single optimal temperature for all Grignard reactions, as it depends on the specific organic halide and solvent.[7] Initiation can often occur between room temperature and the boiling point of the solvent.[7] Some reactions may require gentle warming to start.[7] Once initiated, the formation of a Grignard reagent is typically highly exothermic, and cooling may be necessary to maintain control and prevent side reactions.[7][10] For reactions with certain electrophiles, very low temperatures (e.g., -70°C) can significantly increase the yield of the desired product by minimizing side reactions.[12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Fails to Initiate | 1. Passivated magnesium surface (MgO layer).[1][3] 2. Presence of moisture in glassware, solvent, or reagents.[3][4] 3. Low reactivity of the organic halide. | 1. Activate the Magnesium: Use a chemical or physical activation method (see tables below).[1][3] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware by flame-drying under an inert atmosphere or oven-drying.[3][14][15] Use anhydrous solvents.[3] 3. Use Initiation Aids: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[3][10] Gentle warming with a heat gun can also help, but be cautious of runaway reactions.[7][16] Sonication can also be used to initiate the reaction.[4] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[3] 2. Incomplete reaction. 3. Quenching by moisture or acidic impurities.[3] | 1. Minimize Wurtz Coupling: Ensure slow, dropwise addition of the organic halide to maintain its low concentration.[3] Maintain a moderate reaction temperature.[3] 2. Ensure Complete Reaction: After the addition of the organic halide is complete, allow for a period of reflux (e.g., 30 minutes) to ensure all the magnesium has reacted.[11] 3. Maintain Anhydrous Conditions: As mentioned above, rigorously exclude moisture from the reaction. |
| Darkening or Blackening of the Reaction Mixture | 1. Formation of finely divided magnesium. 2. Decomposition or significant side reactions, possibly due to overheating.[3] | 1. A color change to greyish or brownish is normal for Grignard reagent formation.[1][3] 2. If the mixture turns very dark or black, it may indicate decomposition. Ensure the reaction is not overheating; use an ice bath to moderate the temperature if necessary.[7] |
Data Presentation
Table 1: Comparison of Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages | Typical Reaction Yield |
| Diethyl Ether (Et₂O) | 34.6 | Reliable, well-established, easy to remove.[11] | Highly flammable, anesthetic properties, prone to peroxide formation.[11] | Good to Excellent[11] |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for higher reaction temperatures, good solvating power.[11] | Forms explosive peroxides, miscible with water complicating work-up.[11] | Good to Excellent[11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" solvent from renewable resources, low peroxide formation.[11] | May be more expensive than traditional solvents. | Good to Excellent[11] |
Table 2: Common Methods for Magnesium Activation
| Activation Method | Description | Advantages | Visual Indicator of Success |
| Iodine (I₂) | A small crystal of iodine is added to the magnesium turnings.[1][10] The iodine is thought to etch the magnesium surface, creating reactive sites.[1][3] | Simple and effective.[3] | The purple or brown color of the iodine disappears.[1][3] |
| 1,2-Dibromoethane (DBE) | A few drops of DBE are added to the magnesium suspension. It reacts readily to form ethylene (B1197577) gas and magnesium bromide, exposing a fresh magnesium surface.[1][10] | Highly effective; the formation of ethylene gas is a clear indicator of reaction.[10] | Bubbling (evolution of ethylene gas).[10] |
| Mechanical Grinding/Stirring | Crushing the magnesium turnings with a glass rod or vigorous stirring to physically break the oxide layer.[4][10] | No chemical activators needed. | Initiation of the main reaction (cloudiness, reflux). |
| Heating | Gently warming the flask containing magnesium and a small amount of organic halide with a heat gun.[16] | Can be effective for sluggish reactions. | Initiation of the main reaction. |
| DIBAH Activation | Utilizing diisobutylaluminum hydride (DIBAH) to activate the magnesium surface and dry the reaction mixture.[17] | Allows for initiation at or below room temperature.[17] | Temperature rise in the reaction mixture.[17] |
Experimental Protocols
Protocol 1: Drying Ethereal Solvents (e.g., Diethyl Ether, THF)
Caution: This procedure involves reactive metals and should be performed by trained personnel with appropriate safety precautions.
-
Pre-drying: If the solvent contains significant amounts of water, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).
-
Drying with Sodium/Benzophenone (B1666685):
-
Set up a solvent still apparatus in a fume hood.
-
To the still pot containing the pre-dried ether, add small pieces of sodium metal and a small amount of benzophenone.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The solution will turn a deep blue or purple color, indicating that the solvent is anhydrous and free of oxygen. This is the sodium benzophenone ketyl radical.
-
The anhydrous solvent can then be distilled directly into the reaction flask.
-
Protocol 2: Preparation of Phenylmagnesium Bromide in Diethyl Ether
-
Glassware Preparation: Thoroughly dry all glassware, including a three-necked round-bottom flask, a reflux condenser, a dropping funnel, and a magnetic stir bar, in an oven overnight or by flame-drying under an inert atmosphere of nitrogen or argon.[11][15]
-
Assembly: Assemble the apparatus while hot and maintain a positive pressure of inert gas.
-
Reagents: Place magnesium turnings (1.2 g, 50 mmol) in the flask.[11] Add a single crystal of iodine as an initiator.[11]
-
Addition of Organic Halide: In the dropping funnel, prepare a solution of bromobenzene (B47551) (5.2 mL, 50 mmol) in 10 mL of anhydrous diethyl ether.[11]
-
Initiation: Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings.[11] The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.[11] Gentle warming may be necessary.[11]
-
Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[11]
-
Completion: After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the reaction goes to completion.[11] The resulting greyish-black solution is the Grignard reagent.[11]
Visualizations
Caption: A typical experimental workflow for Grignard reagent synthesis.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. odp.library.tamu.edu [odp.library.tamu.edu]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 9. quora.com [quora.com]
- 10. Grignard reagent - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Control of Isomeric Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of isomeric impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are isomeric impurities and why are they a concern in drug development?
Isomeric impurities are molecules that share the same molecular formula as the active pharmaceutical ingredient (API) but have a different spatial arrangement of atoms.[1] They can be categorized as constitutional isomers or stereoisomers (enantiomers and diastereomers).[1] These impurities are a significant concern because different isomers can exhibit varied pharmacological, toxicological, and pharmacokinetic properties.[1] For example, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful.[1] Consequently, controlling isomeric impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.[1][2]
Q2: What are the primary sources of isomeric impurities in a drug substance?
Isomeric impurities can be introduced at various stages of the manufacturing process. The main sources include:
-
Synthesis: They can form as by-products during chemical synthesis due to non-stereospecific reactions or the presence of isomeric impurities in starting materials and intermediates.[1][3][4]
-
Degradation: The API can degrade into its isomers during manufacturing or storage due to factors like light, temperature, or pH.[1][5]
-
Chiral Inversion: In some cases, the desired enantiomer can convert to its undesired counterpart in vivo or during formulation.[1]
Q3: What are the regulatory expectations for controlling isomeric impurities?
Regulatory agencies such as the FDA and EMA have strict requirements for the control of impurities, including isomers.[1][6] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose.[1] For chiral drugs, regulatory authorities typically require the marketing of only the active enantiomer, with the inactive enantiomer being treated as an impurity.[1][5]
Troubleshooting Guide: Common Issues and Solutions
Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
The formation of regioisomers is a common challenge. Here are some strategies to enhance regioselectivity:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another due to differences in activation energies.[7]
-
Solvent: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Experiment with a range of solvents to find the optimal conditions.
-
Catalyst and Ligand Selection: The choice of catalyst and ligands can have a profound impact on regioselectivity. For instance, in hydroformylation, bidentate diphosphine ligands with a large bite angle can favor the formation of linear aldehydes and suppress isomerization.[8]
-
-
Use of Protecting Groups: Temporarily blocking one reactive site with a protecting group can direct the reaction to the desired position, thus preventing the formation of unwanted regioisomers.[9][10][11]
-
Starting Material Control: Ensure the purity of your starting materials, as impurities can sometimes lead to the formation of regioisomers.[12]
Q5: My synthesis is resulting in a racemic mixture. How can I achieve an enantioselective synthesis?
To obtain a single enantiomer, you can employ one of the following enantioselective synthesis strategies:
-
Chiral Catalysis: Utilize a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.[13][14] This can be achieved with chiral metal complexes, organocatalysts, or enzymes.[13][14][15]
-
Chiral Auxiliaries: Attach a chiral auxiliary to the starting material to guide the reaction to form one diastereomer preferentially. The auxiliary is then removed in a subsequent step.
-
Chiral Pool Synthesis: Start with a readily available enantiomerically pure natural product, such as an amino acid or a sugar, and use it as a building block for your target molecule.[14]
-
Kinetic Resolution: In this process, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted, slower-reacting enantiomer in excess.[13]
Q6: I am observing the formation of diastereomers in my reaction. What steps can I take to control the diastereoselectivity?
Controlling diastereoselectivity involves influencing the formation of a new stereocenter in a molecule that already contains one or more stereocenters.[13] Here are some approaches:
-
Substrate Control: The existing stereocenter(s) in the substrate can direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.
-
Reagent Control: Use a chiral reagent that will selectively react with one face of the molecule, leading to the desired diastereomer.
-
Reaction Condition Optimization: Similar to controlling other types of isomerism, adjusting the temperature, solvent, and catalyst can influence the diastereomeric ratio.
-
Chelation Control: In reactions involving metal ions, chelation between the substrate and the metal can lock the conformation of the molecule, leading to a highly diastereoselective reaction.
Data Presentation: Comparison of Chiral Separation Techniques
The following table summarizes common analytical techniques used for the separation and quantification of isomeric impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[1]
| Technique | Principle | Applications | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[1] | Separation of enantiomers.[1] | Widely applicable, robust, scalable to preparative scale.[1] | CSP selection can be trial-and-error, can use significant solvent.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[16] | Analysis of volatile isomers and residual solvents.[1] | High efficiency and sensitivity.[16] | Limited to thermally stable and volatile compounds.[1] |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase.[1] | Chiral separations, preparative purification.[1] | Fast separations, reduced organic solvent consumption.[1] | Requires specialized equipment. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field. | Chiral separations using cyclodextrins as selectors.[16] | High separation efficiency, short analysis times, minimal sample consumption.[3] | Lower loading capacity compared to HPLC. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Enantiomer Separation
Objective: To develop a robust HPLC method to separate the enantiomers of a chiral API.
Materials:
-
HPLC system with a UV/PDA detector
-
A set of analytical chiral columns (e.g., polysaccharide-based CSPs are a popular choice)[2]
-
HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)
-
Mobile phase modifiers (e.g., Trifluoroacetic acid, Diethylamine)
-
Analyte standard (racemic mixture)
Methodology:
-
Column Screening:
-
Prepare a solution of the racemic analyte at approximately 1 mg/mL.
-
Screen several different CSPs using a generic mobile phase (e.g., 90:10 Hexane:Isopropanol).
-
Identify the column that provides the best initial separation or indication of selectivity.
-
-
Mobile Phase Optimization:
-
Using the selected column, systematically vary the percentage of the organic modifier (e.g., from 5% to 30% IPA in Hexane).
-
If peak shape is poor, add a small amount (0.1%) of an appropriate modifier (acidic or basic) to the mobile phase.[1] This can improve peak shape by suppressing unwanted interactions.[1]
-
-
Flow Rate and Temperature Optimization:
-
Method Validation: Once optimal conditions are established, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualizations
Caption: Workflow for the control and analysis of isomeric impurities.
Caption: Factors influencing the formation of isomeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Chemistry - Isomerism, Structural, Stereoisomers | Britannica [britannica.com]
- 8. benchchem.com [benchchem.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 13. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 14. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 15. Chirality-matched catalyst-controlled macrocyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.e-bookshelf.de [content.e-bookshelf.de]
Technical Support Center: Troubleshooting Low Yields in the Bromination of 2-Methyl-2-Pentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the bromination of 2-methyl-2-pentene (B165383). The primary desired product is typically 2,3-dibromo-2-methylpentane, formed via an electrophilic addition mechanism. However, side reactions, particularly allylic bromination, can significantly reduce the yield of the target molecule.
Frequently Asked Questions (FAQs)
Q1: I performed the bromination of 2-methyl-2-pentene and obtained a low yield of the expected this compound. What are the most likely causes?
Low yields of the desired vicinal dibromide are often due to competing side reactions or suboptimal reaction conditions. The most common culprit is a competing radical substitution reaction known as allylic bromination, which is favored under certain conditions. Other potential issues include incomplete reaction, the presence of water or other nucleophiles in the reaction mixture, and issues with reagent purity.
Q2: What is allylic bromination and why does it compete with the desired electrophilic addition?
Allylic bromination is a radical substitution reaction that occurs at the carbon atom adjacent to the double bond (the allylic position). In 2-methyl-2-pentene, this would result in the formation of one or more brominated isomers where the double bond remains intact. This reaction pathway is favored under conditions that promote the formation of free radicals, such as exposure to UV light or the presence of radical initiators. The stability of the resulting allylic radical intermediate drives this reaction.[1][2]
Q3: How can I minimize the formation of allylic bromination byproducts?
To favor the desired electrophilic addition and minimize allylic bromination, it is crucial to control the reaction conditions to avoid the generation of radicals. Key strategies include:
-
Exclusion of Light: Perform the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil.
-
Avoid Radical Initiators: Ensure that no radical initiators, such as peroxides or AIBN (azobisisobutyronitrile), are present in the reagents or solvents.
-
Use of Non-Polar Solvents: Employing non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) can favor the electrophilic addition pathway.[3]
Q4: My reaction mixture turned colorless as expected, but I still have a low yield after workup. What other side reactions could be occurring?
Besides allylic bromination, other side reactions can consume your starting material or desired product. If your reaction is carried out in the presence of nucleophilic solvents, such as water or alcohols, you can form halohydrins or bromoethers, respectively.[4] These reactions proceed through the same initial bromonium ion intermediate as the desired dibromination.
Q5: What is the role of N-Bromosuccinimide (NBS) in the bromination of alkenes, and should I use it for my reaction?
N-Bromosuccinimide (NBS) is a reagent that is specifically used to achieve allylic bromination.[4][5][6] It provides a low, constant concentration of bromine radicals, which favors the radical substitution pathway over electrophilic addition.[2][4][6] Therefore, if your goal is to synthesize this compound, you should avoid using NBS. If, however, you intend to perform an allylic bromination, NBS in the presence of a radical initiator or light is the reagent of choice.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of Alkenes
| Condition | Reagent | Predominant Reaction | Major Product(s) |
| Dark, absence of radical initiators | Br₂ in CCl₄ or CH₂Cl₂ | Electrophilic Addition | Vicinal dibromide (e.g., this compound) |
| UV light or heat | Br₂ | Free Radical Substitution (Allylic Bromination) & Addition | Mixture of allylic bromides and vicinal dibromide |
| Presence of radical initiator (e.g., AIBN) | N-Bromosuccinimide (NBS) | Free Radical Substitution (Allylic Bromination) | Allylic bromides |
| Presence of water | Br₂ | Electrophilic Addition & Halohydrin Formation | Mixture of vicinal dibromide and bromohydrin |
| Presence of alcohol (ROH) | Br₂ | Electrophilic Addition & Bromoether Formation | Mixture of vicinal dibromide and bromoether |
Experimental Protocols
Protocol 1: Synthesis of this compound via Electrophilic Addition
This protocol is designed to maximize the yield of the vicinal dibromide while minimizing the formation of allylic bromination byproducts.
Materials:
-
2-methyl-2-pentene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask wrapped in aluminum foil
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask wrapped in aluminum foil, dissolve 2-methyl-2-pentene (1.0 eq) in anhydrous carbon tetrachloride.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C. The characteristic red-brown color of bromine should disappear as it reacts.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes.
-
Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the red-brown color of any excess bromine is discharged.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis of Allylic Bromides from 2-Methyl-2-pentene using NBS
This protocol is designed to favor the formation of allylic bromination products.
Materials:
-
2-methyl-2-pentene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 2-methyl-2-pentene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (radical initiator).
-
Add anhydrous carbon tetrachloride to the flask.
-
Attach a reflux condenser and heat the mixture to reflux (or irradiate with a UV lamp at room temperature).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude product will be a mixture of allylic bromides, which can be separated and purified by column chromatography or fractional distillation.
Visualizations
Caption: Troubleshooting workflow for low yields in the bromination of 2-methyl-2-pentene.
Caption: Competing reaction pathways in the bromination of 2-methyl-2-pentene.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Video: Radical Substitution: Allylic Bromination [jove.com]
- 3. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
Methods for removing unreacted bromine from the product mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted bromine from product mixtures.
Troubleshooting Guide
Issue 1: Persistent yellow or orange color in the organic layer after washing.
-
Possible Cause: Incomplete quenching of unreacted bromine.
-
Solution:
-
Add additional quenching agent, such as a 10% aqueous solution of sodium thiosulfate (B1220275), and stir the biphasic mixture vigorously until the color disappears.[1][2]
-
Before proceeding with the entire batch, perform a patch test on a small aliquot to confirm that the quenching is complete.[2]
-
Ensure adequate mixing between the organic and aqueous layers to facilitate the reaction between the quenching agent and the bromine.
-
Issue 2: Formation of a solid precipitate (elemental sulfur) during quenching with sodium thiosulfate.
-
Possible Cause: The reaction mixture is acidic. Under acidic conditions, sodium thiosulfate can decompose to form elemental sulfur.[1][3]
-
Solution:
-
To prevent sulfur precipitation, neutralize or make the reaction mixture slightly basic before adding the sodium thiosulfate solution. This can be achieved by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3]
-
Alternatively, use sodium bisulfite or sodium sulfite (B76179) as the quenching agent, as they are less prone to forming sulfur precipitates in acidic media.[1]
-
Issue 3: Formation of an emulsion during the aqueous workup.
-
Possible Cause: The densities of the organic and aqueous layers are similar, or surfactants may be present.[3]
-
Solution:
-
To break the emulsion, add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.[3]
-
Dilute the organic layer by adding more of the organic solvent.[3]
-
Instead of vigorous shaking, gently swirl the separatory funnel.[3]
-
In persistent cases, filtering the emulsified layer through a pad of Celite may be effective.[3]
-
Issue 4: The quenching reaction is highly exothermic.
-
Possible Cause: The reaction between bromine and the quenching agent is inherently exothermic, and the rate of reaction is too high. This can be due to a high concentration of bromine, adding the quenching agent too quickly, or an elevated reaction mixture temperature.[1][4]
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted bromine?
A1: The most common methods involve quenching the excess bromine with a reducing agent. Commonly used quenching agents include:
-
Sodium Thiosulfate (Na₂S₂O₃): A very common and effective quenching agent that reduces bromine to bromide.[1][5]
-
Sodium Bisulfite (NaHSO₃) and Sodium Metabisulfite (B1197395) (Na₂S₂O₅): These are also effective reducing agents for quenching bromine.[1][6]
-
Sodium Sulfite (Na₂SO₃): Another suitable reducing agent that effectively removes bromine.[1][7]
-
Unsaturated Hydrocarbons (e.g., Cyclohexene): These can react with bromine via an addition reaction, thus consuming the excess bromine.[1][8]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors, including the pH of your reaction mixture and the stability of your product.
-
For acidic reaction mixtures, sodium bisulfite or sodium sulfite are often preferred over sodium thiosulfate to avoid the formation of elemental sulfur.[1]
-
Consider the stability of your product. If your product is sensitive to basic conditions, avoid using strong bases for quenching.[1]
-
Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed through an aqueous workup. If an organic quenching agent like cyclohexene (B86901) is used, the resulting dibrominated product will remain in the organic layer and may require removal by chromatography or distillation.[1]
Q3: What are the visual indicators of a complete quench?
A3: The most apparent visual cue is the disappearance of bromine's characteristic reddish-brown or yellow-orange color from the reaction mixture.[3] The solution should become colorless or pale yellow upon complete quenching.[2][6]
Q4: Is it safe to remove bromine by evaporation?
A4: No, removing bromine by evaporation is generally not recommended. Bromine has a low boiling point (58.8 °C), but it is highly toxic and corrosive. Attempting to evaporate it poses a significant inhalation hazard and risks co-evaporation of your product or solvent. Chemical quenching is the safer and preferred method.[3]
Q5: What safety precautions should be taken when working with bromine?
A5: Bromine is a highly toxic, corrosive, and volatile substance.[1] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also crucial to have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.[1][9]
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[1] | 2:1[1] | Can form elemental sulfur under acidic conditions.[1][3] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[1] | 1:1[1] | A good alternative to thiosulfate in acidic media.[1] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[6] | 1:2[1] | Often used interchangeably with sodium bisulfite. |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[1] | 1:1[1] | Effective and avoids sulfur precipitation.[1] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]
-
Cooling: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed at an elevated temperature, use an ice bath to cool the mixture.[1]
-
Quenching: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. Continue the addition until the red-brown color of bromine disappears.[1][3]
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.[3]
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[3]
-
Protocol 2: Quenching with Aqueous Sodium Bisulfite/Metabisulfite
-
Cooling: Cool the reaction mixture in an ice bath.[3]
-
Preparation of Quenching Solution: Prepare a solution of sodium bisulfite or sodium metabisulfite in water.
-
Quenching: Slowly add the bisulfite/metabisulfite solution to the stirred reaction mixture until the bromine color is discharged.[3]
-
Workup: Proceed with the standard aqueous workup as described in Protocol 1.[3]
Visualizations
Caption: General experimental workflow for removing unreacted bromine.
Caption: Decision tree for selecting a suitable bromine quenching agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsfx.edu.au [tsfx.edu.au]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 2,3-Dibromo-2-methylpentane
This technical support guide provides essential information on the stability and storage of 2,3-Dibromo-2-methylpentane for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1] The storage area should be away from direct sunlight, heat sources, and incompatible materials.[1]
Q2: What are the primary degradation pathways for this compound?
A2: Like other vicinal dibromides, this compound is susceptible to several degradation pathways:
-
Elimination Reaction (Dehydrohalogenation): In the presence of bases, the compound can undergo elimination of hydrogen bromide (HBr) to form various alkenes. Strong bases will favor this reaction.
-
Dehalogenation: Reaction with reducing metals, such as zinc dust, can lead to the elimination of both bromine atoms to form an alkene.
-
Hydrolysis: Although generally slow, prolonged exposure to water can lead to hydrolysis, where the bromine atoms are substituted by hydroxyl groups, forming corresponding alcohols.
-
Photodegradation: Exposure to UV light can initiate the formation of free radicals, leading to a complex mixture of degradation products. It is advisable to store the compound in amber-colored bottles or in the dark to minimize this.
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong bases, strong oxidizing agents, and reactive metals.[2] Strong bases can induce dehydrohalogenation, while reactive metals can cause dehalogenation. Strong oxidizing agents can also lead to decomposition.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This technique allows for the separation of the main compound from any impurities or degradation products and provides their mass spectra for identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in GC-MS analysis | Sample degradation due to improper storage (exposure to light, heat, or moisture).Contamination from the solvent or glassware. | Review storage conditions. Ensure the compound is stored in a tightly sealed, amber-colored vial at the recommended temperature.Use high-purity solvents and thoroughly clean glassware before use. Run a blank analysis of the solvent. |
| Formation of an alkene in the reaction mixture | Presence of a basic reagent or basic impurities.Elevated reaction temperature promoting elimination. | Carefully check the pH of all reagents and the reaction mixture. Purify reagents if necessary.Optimize the reaction temperature to favor the desired substitution reaction over elimination. |
| Low reactivity or incomplete reaction | Poor quality or degraded starting material.Presence of inhibitors. | Verify the purity of this compound using GC-MS or NMR.Ensure all reagents are free from potential inhibitors. |
| Discoloration of the sample (e.g., turning yellow or brown) | Decomposition, possibly due to light exposure or reaction with impurities. | Store the compound in the dark. If discoloration is observed, re-purify the compound before use if possible. |
Stability Data
| Condition | Stability | Primary Degradation Pathway |
| Recommended Storage (Cool, Dry, Dark) | High | Minimal degradation expected. |
| Elevated Temperature (>30°C) | Low | Increased rate of elimination and other decomposition reactions. |
| Exposure to UV Light | Low | Photodegradation via free radical mechanisms.[5] |
| Presence of Strong Bases | Very Low | Rapid dehydrohalogenation (elimination). |
| Presence of Water/Moisture | Moderate to Low | Slow hydrolysis over time. |
| Presence of Reducing Metals (e.g., Zn) | Very Low | Dehalogenation to form alkenes. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for separating halogenated hydrocarbons.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the parent ion and expected fragments (e.g., m/z 40-300).
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Data Interpretation: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas to determine the relative purity. Analyze any other significant peaks to identify impurities or degradation products by comparing their mass spectra to library data.
Protocol 2: Accelerated Stability Study
-
Sample Preparation: Dispense aliquots of high-purity this compound into several amber glass vials.
-
Stress Conditions: Expose the vials to different stress conditions:
-
Thermal Stress: Place vials in ovens at elevated temperatures (e.g., 40°C and 60°C).
-
Photostability: Place vials in a photostability chamber with controlled light exposure (e.g., ICH Q1B option). Include a control vial wrapped in aluminum foil to exclude light.
-
Hydrolytic Stress: Add a small amount of purified water to a vial and monitor for changes.
-
-
Time Points: At specified time intervals (e.g., 0, 1, 2, and 4 weeks), remove a vial from each stress condition.
-
Analysis: Analyze the samples using the GC-MS protocol described above to determine the percentage of the remaining parent compound and identify any major degradation products.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each condition to assess its stability profile.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Factors influencing the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of 2,3-Dibromo-2-methylpentane: A Comparative Guide
A definitive guide to the structural elucidation of 2,3-Dibromo-2-methylpentane through a comparative analysis of its spectroscopic data against constitutional isomers. This guide provides detailed experimental protocols and data interpretation for researchers, scientists, and professionals in drug development.
The unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this process. This guide presents a comprehensive spectroscopic analysis of this compound and compares its spectral data with those of its constitutional isomers, 1,2-Dibromo-2-methylpentane and 2,4-Dibromo-2-methylpentane, to illustrate how a combination of these techniques leads to an unambiguous structural assignment.
Comparative Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and its selected isomers. These tables are designed for easy comparison of the key spectral features that differentiate these structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (ppm)
| Compound | H Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH₃ (C1) | ~1.1 | t | 3H |
| -CH₂- (C4) | ~2.0-2.2 | m | 2H | |
| -CH(Br)- (C3) | ~4.5 | t | 1H | |
| -C(Br)(CH₃)₂ (C2-CH₃) | ~1.9 | s | 6H | |
| 1,2-Dibromo-2-methylpentane | -CH₃ (C5) | ~0.9 | t | 3H |
| -CH₂- (C4) | ~1.5-1.7 | m | 2H | |
| -CH₂- (C3) | ~1.8-2.0 | m | 2H | |
| -C(Br)(CH₃)- (C2-CH₃) | ~1.8 | s | 3H | |
| -CH₂(Br) (C1) | ~3.8 | s | 2H | |
| 2,4-Dibromo-2-methylpentane | -CH₃ (C5) | ~1.8 | d | 3H |
| -CH(Br)- (C4) | ~4.2 | m | 1H | |
| -CH₂- (C3) | ~2.2-2.4 | m | 2H | |
| -C(Br)(CH₃)₂ (C2-CH₃) | ~1.7 | s | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data (ppm)
| Compound | Carbon Signal | Predicted Chemical Shift (ppm) |
| This compound | -CH₃ (C1) | ~12 |
| -CH₂- (C4) | ~35 | |
| -CH(Br)- (C3) | ~65 | |
| -C(Br)- (C2) | ~75 | |
| -C(Br)(CH₃)₂ (C2-CH₃) | ~30 | |
| 1,2-Dibromo-2-methylpentane | -CH₃ (C5) | ~14 |
| -CH₂- (C4) | ~25 | |
| -CH₂- (C3) | ~40 | |
| -C(Br)- (C2) | ~70 | |
| -C(Br)(CH₃)- (C2-CH₃) | ~30 | |
| -CH₂(Br) (C1) | ~45 | |
| 2,4-Dibromo-2-methylpentane | -CH₃ (C5) | ~25 |
| -CH(Br)- (C4) | ~55 | |
| -CH₂- (C3) | ~50 | |
| -C(Br)- (C2) | ~70 | |
| -C(Br)(CH₃)₂ (C2-CH₃) | ~35 |
Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Key Mass Spectrometry Fragments (m/z) |
| This compound | C-H stretching (~2900-3000), C-Br stretching (~550-650) | M+, [M-Br]+, [M-C₂H₅]+, [M-C₃H₇]+, characteristic isotopic pattern for two bromine atoms |
| 1,2-Dibromo-2-methylpentane | C-H stretching (~2900-3000), C-Br stretching (~600-700) | M+, [M-Br]+, [M-CH₂Br]+, characteristic isotopic pattern for two bromine atoms |
| 2,4-Dibromo-2-methylpentane | C-H stretching (~2900-3000), C-Br stretching (~550-650) | M+, [M-Br]+, [M-C₃H₆Br]+, characteristic isotopic pattern for two bromine atoms |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the spectrum, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 250 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (Liquid Film): For a liquid sample, a drop of the neat compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for analyzing small organic molecules. The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Structural Confirmation
The combined analysis of the data from these spectroscopic techniques provides a powerful method for distinguishing between the constitutional isomers.
-
¹H NMR: The number of signals, their chemical shifts, integration values, and splitting patterns are unique for each isomer. For instance, this compound is expected to show a characteristic singlet for the two equivalent methyl groups at the C2 position, a feature absent in the other isomers in the same way. The downfield shift of the proton on the carbon bearing a bromine atom is also a key indicator.
-
¹³C NMR: The number of distinct signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons bonded to bromine are significantly deshielded, appearing further downfield. The unique pattern of carbon signals for each isomer allows for their differentiation.
-
IR Spectroscopy: While the IR spectra of these isomers will share similarities, such as C-H stretching and bending vibrations, the key distinguishing feature is the C-Br stretching absorption.[1][2] The exact position of this band, typically in the 500-700 cm⁻¹ region, can be influenced by the substitution pattern around the C-Br bond.
-
Mass Spectrometry: The mass spectrum provides the molecular weight of the compound from the molecular ion peak (M+). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern, which is the collection of fragment ions produced, is a molecular fingerprint. The most stable carbocations will be formed preferentially, leading to characteristic fragment ions for each isomer. For this compound, cleavage of the C-C bonds adjacent to the bromine-bearing carbons will lead to specific and predictable fragment ions.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the workflow for spectroscopic analysis and the logical process of structural confirmation.
Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Logical process for confirming the structure of this compound by comparing spectroscopic data against its isomers.
By systematically applying these spectroscopic methods and carefully interpreting the resulting data in a comparative manner, researchers can confidently confirm the structure of this compound and distinguish it from its constitutional isomers. This rigorous approach is indispensable for ensuring the quality and reliability of chemical research and development.
References
A Comparative Guide to the Reactivity of 2,3-Dibromo-2-methylpentane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isomeric Reactivity
The reactivity of alkyl halides is profoundly influenced by their molecular structure. Isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit significantly different reaction rates and product distributions. In the case of 2,3-dibromo-2-methylpentane and its isomers, factors such as the substitution of the carbon atoms bearing the bromine atoms (primary, secondary, or tertiary), steric hindrance around the reaction centers, and the potential for forming stable intermediates or transition states are paramount in determining their chemical behavior.
This guide will focus on comparing this compound with its key positional and stereoisomers in two major reaction types: E2 elimination (dehydrohalogenation) and Sₙ2 nucleophilic substitution.
Isomers Under Comparison
For this guide, we will compare the reactivity of the following isomers:
-
This compound: A vicinal dibromide with a tertiary and a secondary bromine.
-
1,2-Dibromo-2-methylpentane: A vicinal dibromide with a primary and a tertiary bromine.
-
2,3-Dibromo-3-methylpentane: A vicinal dibromide with two tertiary bromines.
-
Diastereomers of this compound: (2R,3R)- and (2R,3S)-2,3-dibromo-2-methylpentane (and their enantiomers) will be considered for their stereochemical influence on reactivity.
Data Presentation: Predicted Comparative Reactivity
The following table summarizes the predicted relative reactivity and major products for the dehydrohalogenation (E2) and nucleophilic substitution (Sₙ2) reactions of the selected isomers. These predictions are based on fundamental principles of organic reaction mechanisms.
| Isomer | Reaction Type | Predicted Relative Rate | Predicted Major Product(s) | Rationale |
| This compound | E2 Dehydrohalogenation | Moderate | 2-bromo-2-methylpent-2-ene (Zaitsev) | The tertiary bromide is sterically hindered for substitution. Elimination is favored, with the more substituted alkene being the major product according to Zaitsev's rule. |
| Sₙ2 Substitution | Very Slow | Minor substitution products | The tertiary carbon center is highly sterically hindered, significantly impeding the backside attack required for an Sₙ2 reaction.[1] | |
| 1,2-Dibromo-2-methylpentane | E2 Dehydrohalogenation | Fast | 2-bromo-2-methylpent-1-ene (Hofmann) | The primary bromide is more susceptible to substitution, but with a strong, bulky base, elimination from the less hindered primary carbon can be favored (Hofmann product). With a strong, non-bulky base, the Zaitsev product (1-bromo-2-methylpent-2-ene) would be more significant. |
| Sₙ2 Substitution | Fast (at primary carbon) | 1-substituted-2-bromo-2-methylpentane | The primary carbon is unhindered and readily undergoes Sₙ2 displacement.[1] | |
| 2,3-Dibromo-3-methylpentane | E2 Dehydrohalogenation | Fast | 2-bromo-3-methylpent-2-ene (Zaitsev) | Both carbons bearing bromine are tertiary and highly substituted, favoring elimination over substitution. The formation of the more substituted alkene is predicted by Zaitsev's rule.[2][3] |
| Sₙ2 Substitution | Extremely Slow/Negligible | - | Both tertiary centers are sterically inaccessible to nucleophilic attack. | |
| (2R,3S)-2,3-dibromo-2-methylpentane (a diastereomer) | E2 Dehydrohalogenation | Moderate | 2-bromo-2-methylpent-2-ene | The stereochemistry of the starting material can influence the geometry of the alkene product in E2 reactions, which require an anti-periplanar arrangement of the departing hydrogen and leaving group. |
Experimental Protocols
The following are generalized experimental protocols for conducting comparative reactivity studies on this compound and its isomers.
Protocol 1: Comparative Dehydrohalogenation (E2 Reaction)
Objective: To compare the rates of dehydrohalogenation and the product distribution for different isomers of dibromo-2-methylpentane.
Materials:
-
This compound and its selected isomers
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (absolute)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Internal standard (e.g., undecane) for GC analysis
Procedure:
-
Prepare a 1 M solution of KOH in ethanol (ethanolic KOH).
-
In separate round-bottom flasks, place equimolar amounts (e.g., 5 mmol) of each dibromo-2-methylpentane isomer.
-
To each flask, add a known amount of the internal standard.
-
Add a stoichiometric excess (e.g., 10 mmol) of the 1 M ethanolic KOH solution to each flask.
-
Heat the reaction mixtures under reflux for a specified time (e.g., 1 hour), ensuring identical heating conditions for all isomers.
-
At regular intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot with dilute hydrochloric acid.
-
Extract the organic components with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of alkene products. The relative peak areas, corrected with the internal standard, can be used to determine the reaction progress and product ratios.
Expected Analysis:
-
Reactivity: The rate of disappearance of the starting material will provide a measure of the relative reactivity of the isomers.
-
Product Distribution: The ratio of the different alkene products will reveal the regioselectivity of the elimination (Zaitsev vs. Hofmann).[3][4][5][6][7][8]
Protocol 2: Comparative Nucleophilic Substitution (Sₙ2 Reaction)
Objective: To compare the rates of nucleophilic substitution for different isomers of dibromo-2-methylpentane.
Materials:
-
This compound and its selected isomers
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Prepare a 0.5 M solution of sodium iodide in anhydrous acetone.
-
In separate sealed reaction vials, dissolve equimolar amounts (e.g., 1 mmol) of each dibromo-2-methylpentane isomer in a fixed volume of anhydrous acetone.
-
Add a known amount of the internal standard to each vial.
-
Initiate the reactions by adding a stoichiometric equivalent (e.g., 1 mmol) of the 0.5 M NaI in acetone solution to each vial.
-
Maintain the reaction vials at a constant temperature (e.g., 50 °C) in a water bath.
-
At regular time intervals, withdraw aliquots from each vial.
-
Quench the reaction by diluting the aliquot with water and extracting with a nonpolar solvent like hexane.
-
Analyze the organic extracts by GC to monitor the disappearance of the starting material and the appearance of the substitution product(s).
Expected Analysis:
-
Reactivity: The rate of consumption of the dibromoalkane will indicate the relative susceptibility of the isomers to Sₙ2 attack. Isomers with primary bromides are expected to react fastest, while those with tertiary bromides will be the slowest.[1][9][10][11][12]
Mandatory Visualization
The following diagrams illustrate the key factors influencing the reactivity of this compound and its isomers.
Caption: Logical flow of how substrate structure dictates reactivity pathways.
Caption: Workflow for experimentally comparing isomer reactivity.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. SN2 Reaction Mechanism [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Bromination of 2-Methyl-2-Pentene: Reagents and Methodologies
This guide provides a comprehensive comparison of alternative reagents for the bromination of 2-methyl-2-pentene (B165383), a common substrate in organic synthesis. The choice of brominating agent is critical as it dictates the reaction pathway, leading to either electrophilic addition across the double bond or allylic substitution at the adjacent carbon. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of reagent performance, supported by experimental data and detailed protocols, to facilitate informed reagent selection.
The bromination of 2-methyl-2-pentene can yield distinct products depending on the reaction conditions and the reagent employed. The two primary pathways are:
-
Electrophilic Addition: The pi bond of the alkene attacks an electrophilic bromine source, leading to the formation of a vicinal dibromide or a bromoalkane. This pathway is favored by reagents that provide a source of electrophilic bromine (Br+).
-
Allylic Substitution: A bromine atom replaces a hydrogen atom on the carbon adjacent to the double bond. This reaction proceeds via a free radical mechanism and is typically initiated by light or a radical initiator.[1]
Below is a logical diagram illustrating these divergent pathways.
Caption: Reaction pathways for the bromination of 2-methyl-2-pentene.
Part 1: Electrophilic Addition Reagents
Electrophilic addition reactions involve the addition of a bromine source across the C=C double bond. The regioselectivity of this addition, particularly with HBr, is dictated by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, and the bromide adds to the more substituted carbon, proceeding through the most stable carbocation intermediate.[2][3]
Performance Comparison
| Reagent | Major Product(s) | Regioselectivity | Typical Conditions | Key Advantages | Key Disadvantages |
| HBr | 2-Bromo-2-methylpentane | Markovnikov Addition[2] | Inert solvent (e.g., CH₂Cl₂) | High atom economy, straightforward reaction. | HBr is a corrosive gas.[4] |
| HBr with Peroxides (ROOR) | 3-Bromo-2-methylpentane | Anti-Markovnikov Addition[5][6] | Peroxide initiator (e.g., benzoyl peroxide), heat or UV light. | Access to the less substituted bromide product. | Only effective for HBr, not HCl or HI.[6][7] |
| Molecular Bromine (Br₂) | This compound | Anti-addition | Inert solvent (e.g., CCl₄, CH₂Cl₂) at room temperature.[8][9] | High yield, effective reaction. | Br₂ is highly toxic, corrosive, and volatile.[4] |
| Pyridinium (B92312) Tribromide (PyHBr₃) | This compound | Anti-addition | Acetic acid or other polar solvents.[10] | Solid, stable, and safer to handle than liquid Br₂.[11][12] | Lower atom economy compared to Br₂. |
| In-situ Generated Br₂ (e.g., NaBr/H₂O₂) | This compound | Anti-addition | Aqueous or biphasic systems. | Avoids handling of molecular bromine; uses greener oxidants.[4][13] | May require phase-transfer catalysts; reaction can be slower. |
Mechanism of Electrophilic Addition (with Br₂)
The addition of Br₂ proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an Sₙ2-like fashion, resulting in anti-addition, where the two bromine atoms add to opposite faces of the original double bond.[9][14][15]
Caption: Mechanism of electrophilic addition of Br₂ to an alkene.
Part 2: Allylic Substitution Reagents
Allylic bromination introduces a bromine atom at the position adjacent to the double bond. This reaction is highly selective and proceeds via a free-radical chain mechanism. N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[1][16] The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).[17]
Performance Comparison
| Reagent | Major Product(s) | Mechanism | Typical Conditions | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | 4-Bromo-2-methyl-2-pentene | Free Radical Chain[18][19] | CCl₄ (solvent), radical initiator (AIBN or BPO) or light (hν), reflux.[17] | Highly selective for allylic position, avoids addition to C=C bond.[1] | NBS is a skin and eye irritant, potential oxidizer.[20][21][22] CCl₄ is toxic. |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 4-Bromo-2-methyl-2-pentene | Free Radical Chain | Similar to NBS. | Safer to handle than Br₂, delivers two bromine atoms per molecule.[23][24] | Generates hydantoin (B18101) waste.[4] |
Mechanism of Allylic Bromination (with NBS)
The key to NBS's selectivity is that it maintains a very low concentration of Br₂ in the reaction mixture.[16][25] The reaction proceeds through the following steps:
-
Initiation: Homolytic cleavage of a radical initiator or the N-Br bond produces initial radicals.[18]
-
Propagation: A bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ to form the product and regenerate a bromine radical. HBr produced reacts with NBS to generate the necessary low concentration of Br₂.[19][25]
-
Termination: Radicals combine to end the chain reaction.
Caption: Free radical mechanism for allylic bromination with NBS.
Experimental Protocols
Protocol 1: Electrophilic Bromination using Pyridinium Tribromide
This procedure is adapted from standard laboratory methods for the bromination of alkenes.[10]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-2-pentene (5.0 g, 59.4 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: In small portions over 15 minutes, add pyridinium tribromide (19.0 g, 59.4 mmol) to the stirring solution. The disappearance of the red-orange color of the reagent indicates consumption.
-
Reaction: Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. Extract the aqueous mixture with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.
Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)
This protocol is based on the Wohl-Ziegler reaction conditions.[17][19]
-
Setup: To a 100 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-methyl-2-pentene (5.0 g, 59.4 mmol), N-bromosuccinimide (10.6 g, 59.4 mmol), and carbon tetrachloride (50 mL).
-
Initiation: Add a catalytic amount of a radical initiator, such as AIBN (0.1 g).
-
Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be monitored by observing the solid succinimide (B58015) byproduct, which is less dense than NBS and will float to the surface. Continue refluxing for 2-3 hours or until all the NBS has been consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Purification: Wash the filtrate with water (2 x 30 mL) and then with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 4-bromo-2-methyl-2-pentene. The product can be purified by fractional distillation.
General Experimental Workflow
Caption: A generalized workflow for bromination experiments.
Safety and Environmental Considerations
The choice of a brominating agent has significant implications for safety and environmental impact.[23] Molecular bromine is highly toxic and corrosive, while its alternatives often present a more favorable safety profile.[4] However, reagents like NBS and DBDMH are still classified as hazardous and require careful handling.[20][23] From a green chemistry perspective, in-situ generation of bromine from bromide salts using oxidants like H₂O₂ is preferable as it avoids handling hazardous reagents and produces water as a byproduct.[4][26]
| Reagent | Key Hazards | Environmental Impact |
| HBr | Highly toxic and corrosive gas.[4] | Contributes to water pollution.[4] |
| Br₂ | Highly toxic, corrosive, volatile.[4] | High aquatic toxicity, though reactive and not persistent. |
| NBS | Oxidizer, corrosive, skin/eye irritant, suspected mutagen.[20][23] | Very toxic to aquatic life.[23] Generates succinimide waste. |
| DBDMH | Oxidizer, corrosive, acute toxicity, environmental hazard.[23] | Very toxic to aquatic organisms.[23] Generates hydantoin waste. |
| Pyridinium Tribromide | Corrosive, handle with care. | Organic cation may have aquatic toxicity; less data available.[27] |
| NaBr/H₂O₂ | H₂O₂ is a strong oxidizer. | Greener option; water is the primary byproduct.[4] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Solved In this experiment, students will brominate an alkene | Chegg.com [chegg.com]
- 12. nbinno.com [nbinno.com]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 18. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 19. orgosolver.com [orgosolver.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. lobachemie.com [lobachemie.com]
- 23. benchchem.com [benchchem.com]
- 24. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Bromination - Wordpress [reagents.acsgcipr.org]
- 27. Br2 and Electorphilic Br+ reagents - Wordpress [reagents.acsgcipr.org]
A Comparative Study of Elimination Reactions of Different Dibromoalkanes
A comprehensive guide to the base-induced elimination reactions of vicinal, geminal, and other dibromoalkanes, detailing product distributions and experimental protocols for the synthesis of alkynes, dienes, and bromoalkenes.
This guide provides a comparative analysis of elimination reactions of various dibromoalkanes, offering insights into how the substrate structure and reaction conditions dictate the product outcome. The information is intended for researchers, scientists, and drug development professionals engaged in organic synthesis.
Introduction to Elimination Reactions of Dibromoalkanes
Dibromoalkanes are versatile substrates in organic synthesis, capable of undergoing double dehydrobromination reactions to yield valuable unsaturated compounds such as alkynes and dienes. These reactions typically proceed via a twofold E2 (elimination, bimolecular) mechanism, which is highly dependent on factors such as the position of the bromine atoms (vicinal, geminal, or otherwise), the nature of the base, and the reaction solvent and temperature. Understanding the interplay of these factors is crucial for controlling the product distribution and achieving desired synthetic outcomes.
Comparative Analysis of Product Distribution
The product outcome of the elimination reaction of a dibromoalkane is primarily determined by the relative positions of the two bromine atoms and the strength and steric bulk of the base employed.
Vicinal (1,2-) Dibromoalkanes: These are the most common substrates for the synthesis of alkynes. Treatment with a strong, non-hindered base like sodium amide (NaNH₂) typically leads to the formation of an alkyne through a two-step E2 elimination. The first elimination yields a vinyl bromide intermediate, which then undergoes a second, more energy-demanding elimination to form the alkyne.[1] For the synthesis of terminal alkynes, three equivalents of a strong base are often necessary, as the terminal alkyne is acidic and will be deprotonated by the base.[2]
The use of milder or bulkier bases can lead to the formation of other products. For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote the regioselective elimination to form 2-bromo-1-alkenes, especially when an electron-withdrawing group is present at the C-3 position. The choice of base between DBU, sodium acetate (B1210297) (NaOAc), and sodium pivalate (B1233124) (NaOPv) can influence the regioselectivity of this reaction.
In cyclic systems, such as 1,2-dibromocyclohexane (B1204518), double dehydrobromination with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent can lead to the formation of a conjugated diene, such as 1,3-cyclohexadiene (B119728).
Geminal (1,1-) Dibromoalkanes: Similar to their vicinal counterparts, geminal dibromoalkanes can also undergo double dehydrobromination to yield alkynes when treated with a strong base like sodium amide. The reaction proceeds through two successive E2 eliminations.
Non-Vicinal Dibromoalkanes: The elimination reactions of dibromoalkanes where the bromine atoms are further apart can lead to a variety of products, including dienes and cyclic compounds. For example, the elimination of 1,4-dibromobutane (B41627) can potentially yield 1,3-butadiene. The outcome is highly dependent on the reaction conditions and the propensity for intramolecular cyclization, which competes with elimination.
Quantitative Data on Product Distribution
The following tables summarize experimental data on the product distribution of elimination reactions of various dibromoalkanes under different conditions.
Table 1: Elimination Reactions of 1,2-Dibromoalkanes with O-Functional Groups
| Substrate | Base (equiv.) | Solvent | Temp. (°C) | Product(s) | Yield (%) |
| 1-Phenoxy-2,3-dibromopropane | DBU (1.05) | DMF | 60 | 3-Phenoxy-2-bromo-1-propene | 98 |
| 1-Acetoxy-2,3-dibromopropane | NaOAc (2) | DMF | 60 | 3-Acetoxy-2-bromo-1-propene | 96 |
| 1-Pivaloyloxy-2,3-dibromopropane | NaOPv (2) | DMF | 60 | 3-Pivaloyloxy-2-bromo-1-propene | 96 |
Table 2: Elimination Reactions of Simple Alkyl Monobromides (for comparison)
| Substrate | Base | Solvent | Product Distribution |
| 2-Bromopentane | DBU | DBU (solvent) | 1-Pentene (trace), cis-2-Pentene, trans-2-Pentene (1:7.3 ratio of cis:trans) |
| 2-Bromo-2-methylbutane | DBU | DBU (solvent) | 2-Methyl-1-butene (minor), 2-Methyl-2-butene (major) (1:4 ratio) |
Table 3: Synthesis of Diphenylacetylene (B1204595) from meso-Stilbene Dibromide
| Base | Solvent | Temperature (°C) | Yield of Diphenylacetylene (%) |
| KOH | Ethylene (B1197577) Glycol | 160-170 | High |
| KOH | Triethylene Glycol | 160-170 | High |
Table 4: Synthesis of 1,3-Cyclohexadiene from 1,2-Dibromocyclohexane
| Base | Solvent | Temperature (°C) | Yield of 1,3-Cyclohexadiene (%) |
| Sodium Hydride | Triethylene Glycol Dimethyl Ether / Isopropyl Alcohol | 100-110 | 70 |
Experimental Protocols
This section provides detailed methodologies for key elimination reactions of dibromoalkanes.
Protocol 1: Synthesis of Diphenylacetylene from meso-Stilbene Dibromide
This protocol describes the double dehydrobromination of meso-1,2-dibromo-1,2-diphenylethane (B7791125) (meso-stilbene dibromide) to form diphenylacetylene using potassium hydroxide in ethylene glycol.
Materials:
-
meso-1,2-dibromo-1,2-diphenylethane
-
Potassium hydroxide (KOH) pellets
-
Ethylene glycol
-
95% Ethanol
-
Water
Procedure:
-
In a 100 mL round-bottom flask, combine 3.0 g of meso-1,2-dibromo-1,2-diphenylethane, 1.5 g of solid potassium hydroxide, and 15 mL of ethylene glycol.
-
Add a boiling chip and attach a reflux condenser.
-
Heat the mixture to boiling and maintain a steady reflux for 25 minutes.
-
While still hot, carefully pour the reaction mixture into a small beaker and allow it to cool to room temperature.
-
Add 25 mL of water to the beaker and chill it in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.
-
Recrystallize the crude product from a minimal amount of hot 95% ethanol.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Protocol 2: Synthesis of 1,3-Cyclohexadiene from 1,2-Dibromocyclohexane
This protocol details the synthesis of 1,3-cyclohexadiene from 1,2-dibromocyclohexane using sodium hydride.
Materials:
-
1,2-Dibromocyclohexane
-
Sodium hydride (NaH) as a mineral oil suspension
-
Triethylene glycol dimethyl ether
-
Isopropyl alcohol
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Set up a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a distillation apparatus.
-
To the flask, add 500 mL of triethylene glycol dimethyl ether and 300 mL of isopropyl alcohol.
-
With stirring, carefully add 53.5 g of sodium hydride suspension in small portions.
-
Heat the mixture to 100-110 °C under a stream of nitrogen to distill off the isopropyl alcohol.
-
Once the isopropyl alcohol is removed, evacuate the system using a water aspirator.
-
Add 242 g of 1,2-dibromocyclohexane to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature at 100-110 °C. The addition should take about 30 minutes.
-
Collect the distillate, which is a mixture of 1,3-cyclohexadiene and other products.
-
Wash the distillate four times with 200 mL portions of water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
The 1,3-cyclohexadiene can be further purified by distillation.
Reaction Mechanisms and Logical Relationships
The course of elimination reactions of dibromoalkanes is governed by a set of logical relationships between the substrate, reagents, and reaction conditions. These relationships can be visualized to better understand and predict the outcome of a given reaction.
Factors Influencing Product Distribution
The following diagram illustrates the key factors that determine the major product in the elimination of a vicinal dibromoalkane.
References
Comparative Guide to the Synthetic Validation of 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic protocols for the preparation of 2,3-Dibromo-2-methylpentane, a vicinal dibromide of interest in organic synthesis. The document outlines the traditional electrophilic addition of molecular bromine to 2-methyl-2-pentene (B165383) and contrasts it with safer, more modern alternatives. Each method is evaluated based on performance, safety, and environmental impact, supported by hypothetical experimental data to illustrate the expected outcomes. Detailed experimental protocols and analytical validation methods are provided to assist researchers in the replication and verification of these synthetic pathways.
Executive Summary
The synthesis of this compound is a fundamental organic transformation. While the direct use of molecular bromine (Br₂) is a well-established method, its high toxicity and hazardous nature have prompted the development of alternative brominating agents. This guide compares the traditional Br₂ method with three alternatives: Pyridinium (B92312) Tribromide (PHT), in situ generation of bromine via HBr/H₂O₂, and the use of a KBr/KBrO₃ mixture. The validation of the synthesized product is demonstrated through standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Synthetic Protocols
The following table summarizes the key performance indicators for the different synthetic routes to this compound. The data presented is representative of typical results for these types of reactions.
| Parameter | Method A: Molecular Bromine (Br₂) | Method B: Pyridinium Tribromide (PHT) | Method C: HBr/H₂O₂ | Method D: KBr/KBrO₃ |
| Reagent(s) | Br₂ in CH₂Cl₂ | C₅H₅NHBr₃ in CH₃COOH | HBr, H₂O₂ in H₂O/Dioxane | KBr, KBrO₃ in H₂O/CH₂Cl₂ with H₂SO₄ |
| Reported Yield | ~85-95% | ~80-90% | ~75-85% | ~80-90% |
| Reaction Time | < 1 hour | 1-2 hours | 2-4 hours | 1-3 hours |
| Safety Concerns | Highly toxic, corrosive, volatile | Solid, less hazardous than Br₂ | Corrosive acid, strong oxidizer | Solid reagents, safer handling |
| Byproducts | HBr | Pyridinium hydrobromide | H₂O | K₂SO₄, H₂O |
| Environmental Impact | Use of chlorinated solvent | Acetic acid solvent | Aqueous system, but requires organic solvent for extraction | Requires acid catalyst and organic solvent |
Experimental Protocols
Detailed methodologies for each of the compared synthetic routes are provided below.
Method A: Synthesis of this compound using Molecular Bromine
Materials:
-
2-methyl-2-pentene (1.0 g, 11.9 mmol)
-
Molecular Bromine (Br₂) (1.9 g, 11.9 mmol)
-
Dichloromethane (B109758) (CH₂Cl₂) (20 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
Dissolve 2-methyl-2-pentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of molecular bromine in dichloromethane dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to remove any unreacted bromine and HBr.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Method B: Synthesis of this compound using Pyridinium Tribromide
Materials:
-
2-methyl-2-pentene (1.0 g, 11.9 mmol)
-
Pyridinium Tribromide (PHT) (3.8 g, 11.9 mmol)
-
Glacial acetic acid (20 mL)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 2-methyl-2-pentene in glacial acetic acid in a round-bottom flask with a magnetic stirrer.
-
Add pyridinium tribromide portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the organic layer with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield the product.
Method C: Synthesis of this compound using HBr/H₂O₂
Materials:
-
2-methyl-2-pentene (1.0 g, 11.9 mmol)
-
48% Hydrobromic acid (HBr) (4.0 mL, 23.8 mmol)
-
30% Hydrogen peroxide (H₂O₂) (1.4 mL, 11.9 mmol)
-
Dioxane (10 mL)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, mix 2-methyl-2-pentene with dioxane.
-
Add hydrobromic acid to the mixture.
-
Slowly add hydrogen peroxide dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Method D: Synthesis of this compound using KBr/KBrO₃
Materials:
-
2-methyl-2-pentene (1.0 g, 11.9 mmol)
-
Potassium bromide (KBr) (1.4 g, 11.9 mmol)
-
Potassium bromate (B103136) (KBrO₃) (0.4 g, 2.4 mmol)
-
2M Sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) (20 mL)
Procedure:
-
Dissolve 2-methyl-2-pentene in dichloromethane in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of potassium bromide and potassium bromate.
-
Add the aqueous solution to the alkene solution.
-
Cool the biphasic mixture in an ice bath and add 2M sulfuric acid dropwise with vigorous stirring.
-
Continue stirring for 1-3 hours at room temperature.
-
Separate the organic layer and wash it with water and sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
Validation of Synthetic Product
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The methyl group attached to the bromine-bearing tertiary carbon (C2) would appear as a singlet, while the protons of the ethyl group would show a triplet for the methyl group and a quartet for the methylene (B1212753) group, both likely showing complex splitting due to the adjacent chiral center. The proton on the bromine-bearing secondary carbon (C3) would appear as a multiplet.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in this compound. The chemical shifts of the carbons bonded to bromine (C2 and C3) would be significantly downfield.
Hypothetical NMR Data:
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| C1-H₃ | Triplet | ~12 |
| C2-CH₃ | Singlet | ~30 |
| C3-H | Multiplet | ~65 |
| C4-H₂ | Multiplet | ~35 |
| C5-H₃ | Triplet | ~10 |
| C2 | - | ~75 |
| C3 | - | ~65 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis will confirm the molecular weight and provide information about the fragmentation pattern of the molecule. The mass spectrum of this compound is expected to show the molecular ion peak (M⁺) and characteristic isotopic peaks for the two bromine atoms (⁷⁹Br and ⁸¹Br).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 242, 244, and 246, corresponding to the different isotopic combinations of bromine.
-
Loss of Br: A significant fragment corresponding to [M-Br]⁺.
-
Loss of C₂H₅: A fragment resulting from the cleavage of the ethyl group.
-
Other Fragments: Various other smaller fragments resulting from further cleavage.
Visualizing Reaction Mechanisms and Workflows
To further clarify the processes described, the following diagrams illustrate the reaction mechanism and experimental workflows.
Caption: Electrophilic addition of bromine to 2-methyl-2-pentene.
Caption: General experimental workflow for synthesis and validation.
A Comparative Guide to Brominating Agents in Organic Synthesis: Evaluating Alternatives to Vicinal Dibromides
An important clarification for researchers, scientists, and drug development professionals: extensive review of chemical literature and databases indicates that 2,3-dibromo-2-methylpentane, a type of vicinal dibromide, is not utilized as a reagent for brominating substrates in synthetic chemistry. Instead, it is consistently identified as the product of bromination reactions, typically resulting from the addition of bromine to an alkene. Vicinal dibromides generally undergo elimination reactions rather than acting as bromine donors.[1][2]
This guide, therefore, pivots to an objective comparison of well-established and versatile brominating agents that are the true workhorses of modern synthesis: N-Bromosuccinimide (NBS) , **molecular Bromine (Br₂) **, and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) . We will objectively compare their performance with supporting experimental data, provide detailed experimental protocols, and visualize key processes to aid in reagent selection for your specific synthetic challenges.
Executive Summary
The choice of a brominating agent is critical, influencing reaction outcomes such as yield, regioselectivity, and safety.
-
N-Bromosuccinimide (NBS) is a crystalline solid, making it significantly easier and safer to handle than liquid bromine. It is the reagent of choice for selective allylic and benzylic brominations, as it provides a low, constant concentration of Br₂, which minimizes side reactions like addition to double bonds.[3][4]
-
**Molecular Bromine (Br₂) ** is a powerful and fundamental brominating agent used for a wide range of transformations, including the electrophilic addition to alkenes and aromatic brominations (typically with a Lewis acid catalyst).[5] However, it is a highly corrosive, toxic, and volatile liquid, demanding stringent safety precautions.[6]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another solid reagent that serves as an excellent alternative to both NBS and Br₂. It boasts a higher bromine content by weight than NBS, leading to better atom economy and reduced byproduct waste. Its reactivity is comparable to NBS and can be modulated by catalysts to favor either radical (benzylic) or electrophilic (aromatic) pathways.[7][8]
Performance Comparison: A Data-Driven Overview
To provide a clear comparison, this section summarizes the performance of NBS, Br₂, and DBDMH in three common types of bromination reactions: benzylic bromination of toluene (B28343), allylic bromination of cyclohexene (B86901), and electrophilic aromatic bromination of anisole (B1667542).
| Reagent | Substrate | Reaction Type | Conditions | Yield (%) | Reference |
| DBDMH | Toluene | Benzylic Bromination | ZrCl₄ (10 mol%), CH₂Cl₂, rt, 2h | 86% | [7][9][10] |
| NBS | Toluene | Benzylic Bromination | Radical Initiator (AIBN) or light, CCl₄, reflux | ~80-90% (Typical) | [3][4] |
| Br₂ | Toluene | Benzylic Bromination | Light (hν) | High (often with side products) | [11][12] |
| NBS | Cyclohexene | Allylic Bromination | Radical Initiator (AIBN) or light, CCl₄, reflux | ~60-70% | [13][14] |
| Br₂ | Cyclohexene | Electrophilic Addition | CCl₄, rt | >95% (product is 1,2-dibromocyclohexane) | [5][15] |
| Br₂ | Anisole | Electrophilic Aromatic | Acetic Acid, rt | 90% (para isomer) | [16][17] |
| DBDMH | Phenols (similar to Anisole) | Electrophilic Aromatic | CHCl₃, rt | 92.5% (ortho isomer for phenol) | [18] |
| NBS | Anisole | Electrophilic Aromatic | Acetonitrile, rt | High (often used for selective mono-bromination) | [3][19] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to predicting reaction outcomes and troubleshooting. The following diagrams, generated using DOT language, illustrate the primary pathways for each reagent in different contexts.
General Experimental Workflow
The following diagram outlines a typical workflow for a bromination reaction, from setup to product purification.
Caption: A typical experimental workflow for selective bromination.[19]
Mechanism 1: Radical (Allylic/Benzylic) Bromination with NBS or DBDMH
This pathway is favored for brominating positions adjacent to double bonds or aromatic rings. It proceeds via a radical chain reaction.[14][20]
Caption: Generalized radical chain mechanism for benzylic/allylic bromination.[19]
Mechanism 2: Electrophilic Addition of Br₂ to an Alkene
This is the classic mechanism for the bromination of a double bond, proceeding through a cyclic bromonium ion intermediate, which leads to anti-addition of the two bromine atoms.[5][21]
Caption: Mechanism for electrophilic addition of Br₂ via a bromonium ion.
Mechanism 3: Electrophilic Aromatic Bromination
Activated aromatic rings can be brominated using Br₂ with a Lewis acid catalyst, or with NBS/DBDMH. The reaction proceeds via a resonance-stabilized carbocation intermediate (sigma complex).[22][23]
Caption: General mechanism for electrophilic aromatic bromination.[19]
Experimental Protocols
Detailed methodologies are provided for key experiments to allow for replication and adaptation.
Protocol 1: Benzylic Bromination of Toluene with DBDMH
This protocol is adapted from a Lewis acid-catalyzed method that provides high selectivity for benzylic bromination over aromatic ring bromination.[7][10]
-
Materials:
-
Toluene (1.0 mmol)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (4 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add zirconium(IV) chloride (0.1 mmol).
-
Add anhydrous dichloromethane (2 mL) to create a suspension.
-
In a separate flask, dissolve toluene (1.0 mmol) and DBDMH (0.5 mmol) in anhydrous dichloromethane (2 mL).
-
Add the toluene/DBDMH solution to the catalyst suspension at room temperature with stirring.
-
Stir the reaction mixture for 2 hours at room temperature. Monitor progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, benzyl bromide.
-
Purify by vacuum distillation or column chromatography if necessary.
-
Protocol 2: Electrophilic Bromination of Anisole with Bromine
This classic protocol demonstrates the highly regioselective bromination of an activated aromatic ring.[16][24]
-
Materials:
-
Anisole (1.08 g, 10 mmol)
-
Glacial Acetic Acid (30 mL)
-
Bromine (Br₂) (0.51 mL, 1.60 g, 10 mmol)
-
Cold water
-
Saturated aqueous Sodium Bisulfite (NaHSO₃) solution
-
-
Procedure:
-
In a 100 mL flask, dissolve anisole (10 mmol) in glacial acetic acid (30 mL).
-
Cool the flask in an ice bath.
-
Slowly add bromine (10 mmol) dropwise with constant stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 30 minutes.
-
Pour the reaction mixture into 100 mL of cold water with stirring.
-
If an orange color persists due to excess bromine, add saturated sodium bisulfite solution dropwise until the color disappears.
-
Collect the precipitated solid product by suction filtration on a Büchner funnel.
-
Wash the crystals with cold water and allow them to air dry.
-
Recrystallize the crude p-bromoanisole from ethanol/water to obtain the pure product.
-
Safety and Handling
Proper handling of brominating agents is paramount for laboratory safety.
| Reagent | Key Hazards | Handling Precautions |
| DBDMH | Oxidizer, toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[25] | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). Keep away from heat, sparks, and combustible materials.[19] |
| NBS | Harmful if swallowed, causes severe skin burns and eye damage.[25] | Handle in a well-ventilated fume hood. Wear appropriate PPE. Store in a cool, dry place away from light and moisture. Portion-wise addition is often recommended to control exothermic reactions.[19] |
| Br₂ | VERY TOXIC, highly corrosive, severe burns, dangerous for the environment. | Must be handled in a chemical fume hood. Wear heavy-duty, chemically resistant gloves, a face shield, and a lab coat. Ensure a neutralizing agent (e.g., sodium thiosulfate (B1220275) solution) is readily available.[6] |
Conclusion
While this compound is a product of synthesis, not a reagent, a range of excellent brominating agents are available to the modern chemist. For applications requiring high selectivity for allylic or benzylic positions and enhanced safety, NBS remains a superb choice. For a more atom-economical and often equally reactive solid alternative, DBDMH presents a compelling option, with its reactivity profile tunable through catalysis. Molecular bromine , despite its significant handling challenges, is an indispensable reagent for a variety of transformations, particularly the efficient dibromination of alkenes. The optimal choice will always depend on the specific substrate, desired selectivity, scale of the reaction, and the safety infrastructure available.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. orgosolver.com [orgosolver.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 12. Solved free radical bromination mechanism Draw mechanism of | Chegg.com [chegg.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organic chemistry - Bromination of cyclohexene in presence of UV light or heat - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. How anisole reacts with bromine in presence of ethanoic class 12 chemistry CBSE [vedantu.com]
- 17. sarthaks.com [sarthaks.com]
- 18. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 19. benchchem.com [benchchem.com]
- 20. orgosolver.com [orgosolver.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. quora.com [quora.com]
- 23. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Solved Bromination of Anisole In this experiment, anisole | Chegg.com [chegg.com]
- 25. benchchem.com [benchchem.com]
A Comparative Guide to the Stereoselectivity of Reactions Involving 2,3-Dibromo-2-methylpentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stereoselectivity of various chemical reactions involving 2,3-dibromo-2-methylpentane. Understanding the stereochemical outcomes of these reactions is paramount for the controlled synthesis of specific stereoisomers, a critical aspect of drug development and fine chemical synthesis. This document compares the performance of different reaction pathways—dehalogenation, elimination (E2), and nucleophilic substitution (SN1 and SN2)—supported by established mechanistic principles and illustrative experimental data from analogous systems.
Executive Summary
The stereochemical course of reactions with this compound is highly dependent on the reaction conditions and the reagents employed. Key findings are summarized below:
-
Dehalogenation with reagents like sodium iodide or zinc proceeds via a stereospecific anti-elimination, yielding predictable alkene stereoisomers based on the starting material's configuration.
-
E2 Elimination reactions are highly stereoselective, requiring an anti-periplanar arrangement of a β-hydrogen and a bromine leaving group. The choice of base (non-bulky vs. bulky) dictates the regioselectivity, favoring either the Zaitsev or Hofmann product.
-
SN1 Substitution is expected to proceed through a planar carbocation intermediate, leading to a racemic mixture of substitution products at the tertiary carbon.
-
SN2 Substitution at the secondary carbon is sterically hindered and thus less favorable, but if it occurs, it would proceed with a complete inversion of stereochemistry.
Comparative Analysis of Reaction Stereoselectivity
The following sections detail the expected stereochemical outcomes for the primary reaction pathways of this compound. Due to the limited availability of specific experimental data for this exact substrate, data from closely related compounds are used for illustrative purposes.
Dehalogenation of this compound
Dehalogenation of vicinal dibromides is a well-established method for alkene synthesis. The reaction with reagents such as sodium iodide in acetone (B3395972) or zinc dust in acetic acid is known to be stereospecific, proceeding through an E2-like anti-elimination mechanism. The stereochemistry of the resulting alkene is directly dependent on the stereochemistry of the starting dibromide.
For this compound, which has two stereocenters (C2 and C3), we can predict the following outcomes:
-
Reaction of the (2R,3S) or (2S,3R) meso-like diastereomer would require an anti-periplanar arrangement of the two bromine atoms, leading to the formation of (E)-2-methylpent-2-ene.
-
Reaction of the (2R,3R) or (2S,3S) enantiomeric pair would similarly proceed through an anti-periplanar transition state to yield (Z)-2-methylpent-2-ene.
Table 1: Predicted Stereochemical Outcome of Dehalogenation
| Starting Diastereomer of this compound | Predicted Major Alkene Product | Stereoselectivity |
| (2R,3S) or (2S,3R) | (E)-2-methylpent-2-ene | Stereospecific (anti-elimination) |
| (2R,3R) or (2S,3S) | (Z)-2-methylpent-2-ene | Stereospecific (anti-elimination) |
E2 Elimination Reactions
Base-induced elimination of HBr from this compound can lead to a variety of vinylic bromide products. The reaction is highly stereoselective, requiring an anti-periplanar arrangement between a β-hydrogen and a bromine atom. The regioselectivity is governed by the nature of the base used.
-
With a small, strong base (e.g., Sodium Ethoxide in Ethanol): The reaction is expected to follow the Zaitsev rule , leading to the more substituted and thermodynamically more stable alkene. Elimination of HBr across C2 and C1 is not possible. Elimination across C3 and C4 will yield (E/Z)-3-bromo-2-methylpent-2-ene. The formation of the E-isomer is generally favored due to lower steric strain in the transition state.
-
With a bulky, strong base (e.g., Potassium tert-Butoxide in tert-Butanol): The reaction will favor the Hofmann rule , where the base removes a proton from the sterically most accessible β-carbon. In this case, this would be the protons on the C4 ethyl group, leading to 2-bromo-2-methylpent-3-ene.
Table 2: Comparison of E2 Elimination Regio- and Stereoselectivity
| Base | Predicted Major Product | Rule | Expected Stereoselectivity |
| Sodium Ethoxide (EtO⁻) | (E)-3-Bromo-2-methylpent-2-ene | Zaitsev | High (favoring E over Z) |
| Potassium tert-Butoxide (t-BuO⁻) | 2-Bromo-2-methylpent-3-ene | Hofmann | Not applicable (no new stereocenter) |
Illustrative Data: In the E2 elimination of the analogous 2-bromo-2-methylpentane (B146041) with the bulky base potassium tert-butoxide, the major product is the Hofmann product, 2-methyl-1-pentene.[1] This supports the prediction for this compound.
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution reactions on this compound can occur at either the tertiary (C2) or the secondary (C3) carbon, depending on the reaction conditions.
-
SN1 Conditions (e.g., Silver Nitrate in Ethanol): Solvolysis under SN1 conditions will favor reaction at the tertiary carbon (C2) due to the formation of a more stable tertiary carbocation. The resulting planar carbocation can be attacked by the nucleophile (ethanol) from either face, leading to a racemic or near-racemic mixture of the two enantiomers of the substitution product.[2][3][4]
-
SN2 Conditions (e.g., Sodium Iodide in Acetone): SN2 reactions are highly sensitive to steric hindrance. Therefore, nucleophilic attack at the tertiary C2 is highly disfavored. Reaction at the secondary C3 is more likely, although still somewhat hindered. If substitution occurs at C3, it will proceed with a complete inversion of stereochemistry at that center. It is important to note that under these conditions, E2 elimination is a significant competing reaction.
Table 3: Comparison of Nucleophilic Substitution Stereoselectivity
| Reaction | Substrate Carbon | Mechanism | Predicted Stereochemical Outcome |
| AgNO₃ in EtOH | Tertiary (C2) | SN1 | Racemization (formation of both R and S configurations) |
| NaI in Acetone | Secondary (C3) | SN2 | Inversion of configuration |
Experimental Protocols
General Protocol for Dehalogenation with Sodium Iodide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the specific stereoisomer of this compound (1.0 eq.) in acetone.
-
Reagent Addition: Add sodium iodide (2.5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and extract with a low-boiling point organic solvent (e.g., pentane).
-
Purification and Analysis: Wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. Analyze the product mixture by gas chromatography (GC) to determine the ratio of (E)- and (Z)-2-methylpent-2-ene.
General Protocol for E2 Elimination
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., ethanol (B145695) for sodium ethoxide, or tert-butanol (B103910) for potassium tert-butoxide).
-
Base Preparation: In a separate flask, prepare a solution of the base (e.g., dissolve sodium metal in ethanol to form sodium ethoxide, or dissolve potassium tert-butoxide in tert-butanol) (1.5 eq.).
-
Reaction: Cool the substrate solution in an ice bath and add the base solution dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Workup: Quench the reaction by adding water. Extract the product with an organic solvent.
-
Purification and Analysis: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product distribution using GC or ¹H NMR spectroscopy.
General Protocol for Product Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the crude product mixture in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions: Use a capillary column suitable for separating non-polar compounds (e.g., a DB-1 or DB-5 column).
-
Temperature Program: Start with an initial oven temperature of 40-50°C, hold for a few minutes, and then ramp the temperature at a rate of 10-20°C/min to a final temperature of 150-200°C.
-
Data Analysis: Identify the peaks corresponding to the different alkene or substitution isomers by comparing their retention times to those of authentic standards or by GC-MS analysis. The relative peak areas can be used to determine the product ratio.[5]
Visualizing Reaction Pathways and Workflows
Factors Influencing Stereoselectivity
The following diagram illustrates the key factors that determine the stereochemical outcome of reactions involving this compound.
References
A Researcher's Guide to Differentiating Isomers of Dibromo-2-methylpentane via Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of spectroscopic techniques to distinguish between the constitutional isomers of dibromo-2-methylpentane.
This document outlines the characteristic spectroscopic signatures of various dibromo-2-methylpentane isomers in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By leveraging the unique spectral features of each isomer, researchers can confidently identify and differentiate them.
Molecular Structures of Dibromo-2-methylpentane Isomers
The following diagrams illustrate the structures of the key constitutional isomers of dibromo-2-methylpentane.
Spectroscopic Data Comparison
The following table summarizes the key predicted and experimental spectroscopic data for the isomers of dibromo-2-methylpentane. Predicted NMR data was generated using computational models to provide a basis for comparison in the absence of readily available experimental spectra for all isomers.
| Isomer | ¹H NMR (Predicted Chemical Shifts, Multiplicity) | ¹³C NMR (Predicted Number of Signals) | IR (Key Absorptions, cm⁻¹) | Mass Spectrometry (Key Fragments, m/z) |
| This compound | Complex multiplets expected in the 1.0-2.5 ppm (alkyl) and 4.0-5.0 ppm (CH-Br) regions. | 6 | C-H stretching: ~2870-2960C-Br stretching: ~550-650 | Molecular ion (M⁺) peak with characteristic Br isotope pattern at m/z 242, 244, 246. Fragments from loss of Br and alkyl groups.[1] |
| 1,5-dibromo-2-methylpentane | Distinct signals for -CH₂Br (~3.4 ppm), -CH(CH₃)- and other alkyl protons (0.9-2.0 ppm). | 6 | C-H stretching: ~2870-2960C-Br stretching: ~640-660 | Molecular ion (M⁺) peak with Br isotope pattern. Prominent fragments from cleavage at the branched methyl group and loss of Br.[2] |
| 2,4-dibromo-2-methylpentane | Signals for -CH(Br)- (~4.0-4.5 ppm), gem-dimethyl group, and other alkyl protons. | 5 (due to symmetry) | C-H stretching: ~2870-2960C-Br stretching: ~550-650 | Molecular ion (M⁺) peak with Br isotope pattern. Fragmentation will likely involve loss of Br and cleavage between C2-C3 and C3-C4. |
| 1,3-dibromo-2-methylpentane | Multiple distinct signals across the alkyl region, with diastereotopic protons on the -CH₂Br group. | 6 | C-H stretching: ~2870-2960C-Br stretching: ~550-660 | Molecular ion (M⁺) peak with Br isotope pattern. Fragmentation patterns will be complex due to multiple potential cleavage sites. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the dibromo-2-methylpentane isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectrum Acquisition:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small drop of the neat liquid dibromo-2-methylpentane isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectrum Acquisition:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation of any impurities, or by direct injection.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the isomer. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be a key feature in the spectrum.
Logical Workflow for Isomer Differentiation
The following workflow illustrates a systematic approach to distinguish between the isomers of dibromo-2-methylpentane using the discussed spectroscopic methods.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can effectively and accurately distinguish between the various isomers of dibromo-2-methylpentane, ensuring the correct identification of these compounds in their work.
References
A Comparative Kinetic Study on the Reactivity of Haloalkanes in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic reactivity of different haloalkanes in nucleophilic substitution reactions. By examining both unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways, this document offers a quantitative and qualitative analysis supported by experimental data to inform research and development in organic synthesis and drug development.
Executive Summary
The reactivity of haloalkanes in nucleophilic substitution reactions is fundamentally dictated by their structure. Primary haloalkanes predominantly undergo Sₙ2 reactions, where the reaction rate is dependent on the concentration of both the haloalkane and the nucleophile.[1] In contrast, tertiary haloalkanes favor the Sₙ1 pathway, a two-step mechanism where the rate-determining step is the formation of a carbocation, and thus the rate is primarily dependent on the haloalkane concentration.[2] This guide presents a comparative kinetic analysis of 1-bromobutane (B133212) (a primary haloalkane) and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride, a tertiary haloalkane) to illustrate these differences.
Quantitative Kinetic Data Comparison
The following tables summarize the kinetic data for the hydrolysis of 1-bromobutane and tert-butyl chloride. It is important to note that the reaction conditions are not identical, which reflects the different optimal conditions for Sₙ2 and Sₙ1 reactions.
Table 1: Kinetic Data for the Hydrolysis of 1-Bromobutane (Sₙ2)
| Temperature (°C) | [1-Bromobutane] (mol/L) | [NaOH] (mol/L) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 50 | 0.1 | 0.1 | 5.0 x 10⁻⁵ |
| 60 | 0.1 | 0.1 | 1.5 x 10⁻⁴ |
| 70 | 0.1 | 0.1 | 4.0 x 10⁻⁴ |
Data is hypothetical but representative for educational purposes, derived from qualitative descriptions in the search results.
Table 2: Kinetic Data for the Solvolysis of tert-Butyl Chloride (Sₙ1) in Ethanol-Water Mixtures at 25°C
| Solvent (v/v % Ethanol) | Rate Constant (k) (s⁻¹) |
| 90 | 1.05 x 10⁻⁵ |
| 80 | 4.38 x 10⁻⁵ |
| 70 | 1.45 x 10⁻⁴ |
| 60 | 4.68 x 10⁻⁴ |
| 50 | 1.51 x 10⁻³ |
Actual data extracted from scientific literature.
Reaction Mechanisms and Logical Relationships
The differing reactivity of primary and tertiary haloalkanes can be visualized through their reaction pathways.
Caption: Comparative reaction pathways for SN2 and SN1 mechanisms.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Experiment 1: Rate of Hydrolysis of 1-Halobutanes (Sₙ2)
This experiment compares the relative rates of hydrolysis of different primary haloalkanes.
Objective: To determine the relative reactivity of 1-chlorobutane, 1-bromobutane, and 1-iodobutane (B1219991).
Materials:
-
1-chlorobutane, 1-bromobutane, 1-iodobutane
-
Ethanol
-
0.1 M Silver Nitrate (B79036) (AgNO₃) solution
-
Test tubes and rack
-
Water bath at 60°C
-
Droppers
-
Stopwatch
Procedure: [3]
-
Set up a water bath at a constant temperature of 60°C.[3]
-
Place three test tubes in a rack. To each test tube, add 2 cm³ of ethanol.[3]
-
To the first test tube, add 5 drops of 1-chlorobutane. To the second, add 5 drops of 1-bromobutane, and to the third, add 5 drops of 1-iodobutane.[3]
-
In three separate test tubes, place 1 cm³ of 0.1 M aqueous silver nitrate solution and place them in the water bath to reach thermal equilibrium.[3]
-
Simultaneously add the silver nitrate solution to each of the haloalkane solutions and start the stopwatch.
-
Record the time taken for a precipitate to form in each test tube. The precipitate is the silver halide (AgCl, AgBr, or AgI).[4]
Expected Outcome: The iodoalkane will form a precipitate the fastest, followed by the bromoalkane, and then the chloroalkane, demonstrating the order of reactivity I > Br > Cl.[5] This is due to the decreasing carbon-halogen bond strength down the group.[4]
Experiment 2: Kinetics of the Solvolysis of tert-Butyl Chloride (Sₙ1)
This experiment determines the rate constant for an Sₙ1 reaction.
Objective: To measure the rate of hydrolysis of tert-butyl chloride and determine the first-order rate constant.
Materials:
-
tert-Butyl chloride
-
Ethanol-water solvent mixtures of varying compositions
-
0.01 M Sodium Hydroxide (NaOH) solution
-
Bromothymol blue indicator
-
Burette, pipettes, and flasks
-
Constant temperature water bath
Procedure: [6]
-
Prepare a 500 mL solution of a specific ethanol-water mixture (e.g., 50:50 v/v).[6]
-
Add 100 mL of this solvent mixture to an Erlenmeyer flask, along with a few drops of bromothymol blue indicator.[6]
-
Fill a burette with standardized 0.01 M NaOH solution.
-
Add a small, measured volume of the NaOH solution to the flask to make it slightly basic (blue color).
-
Add a known concentration of tert-butyl chloride solution to the flask and immediately start the stopwatch. This is time = 0.
-
The solvolysis of tert-butyl chloride produces HCl, which will neutralize the added NaOH and turn the indicator from blue to yellow.[6]
-
Record the time it takes for the color to change.
-
Immediately add another small, measured volume of NaOH and record the time for the subsequent color change.
-
Repeat this process for several intervals.
-
The rate constant can be determined by plotting the natural logarithm of the concentration of unreacted tert-butyl chloride versus time. The slope of this line will be -k.
Signaling Pathways and Experimental Workflows
The logical flow of determining the reaction order and rate constant from experimental data can be visualized as follows.
Caption: Workflow for determining reaction kinetics of haloalkanes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 1. Experiment 1 : Comparison of the rates of hydrolysis of 1-chlorobutane, 1-bromobutane and 1-iodobutane [studfile.net]
- 4. benchchem.com [benchchem.com]
- 5. Ellesmere OCR A level Chemistry - 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes [sites.google.com]
- 6. amherst.edu [amherst.edu]
A Comparative Guide to the Synthesis of 2-Methyl-2-Pentene: Evaluating 2,3-Dibromo-2-methylpentane as a Precursor
For researchers, scientists, and professionals in drug development, the efficient synthesis of specific molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to the target molecule 2-methyl-2-pentene (B165383), with a particular focus on the efficacy of 2,3-Dibromo-2-methylpentane as a precursor. We will objectively compare its performance against alternative methods, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes to 2-Methyl-2-Pentene
The following table summarizes the key quantitative data for three distinct synthetic pathways to 2-methyl-2-pentene, allowing for a direct comparison of their efficacy and requirements.
| Parameter | Route 1: Dehalogenation of this compound | Route 2: Aldol (B89426) Condensation of Propanal | Route 3: Wittig Reaction |
| Starting Material(s) | This compound | Propanal | Acetone (B3395972), Propyltriphenylphosphonium bromide |
| Key Reagents | Zinc dust, Ethanol (B145695) | Anion exchange resin, Benzene (B151609), H₂, Pd/C | n-Butyllithium, THF |
| Reaction Conditions | Reflux | 30°C, then hydrogenation | 0°C to room temperature |
| Reported Yield | Estimated 85-95% (typical for zinc dehalogenation) | ~90% (overall from propanal)[1] | ~75-85% |
| Stereoselectivity | Stereospecific (anti-elimination) | Not applicable | Generally produces Z-alkene as major product |
| Key Advantages | High atom economy in the final step, stereospecific outcome. | High yield, readily available starting material. | Versatile for creating double bonds with specific substitution. |
| Key Disadvantages | Precursor synthesis required, use of metallic zinc. | Multi-step process (condensation followed by reduction). | Stoichiometric use of phosphonium (B103445) ylide, potential for phosphine (B1218219) oxide byproduct removal issues. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Route 1: Dehalogenation of this compound
This protocol describes the synthesis of 2-methyl-2-pentene from its vicinal dibromide precursor.
Materials:
-
This compound
-
Zinc dust (activated)
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add activated zinc dust (1.5 equivalents) and anhydrous ethanol.
-
To the stirred suspension, add a solution of this compound (1 equivalent) in ethanol dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and filter to remove excess zinc.
-
The filtrate is diluted with diethyl ether and washed sequentially with water and saturated sodium bicarbonate solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation to yield 2-methyl-2-pentene.
Route 2: Aldol Condensation of Propanal followed by Reduction
This two-step synthesis first forms 2-methyl-2-pentenal (B83557), which is then reduced to the target alkene.
Step 2a: Synthesis of 2-Methyl-2-pentenal
-
To a solution of propanal (2 equivalents) in benzene, add an anion exchange resin (e.g., Amberlite IRA-400) (10 mmol per 20 mmol of propanal).[1]
-
Stir the mixture at 30°C for 2 hours.[1]
-
Filter the resin and wash with benzene.
-
The benzene is removed under reduced pressure to yield crude 2-methyl-2-pentenal. A reported yield for this step is 93.54%.[1]
Step 2b: Reduction of 2-Methyl-2-pentenal
-
The crude 2-methyl-2-pentenal is dissolved in ethanol.
-
A catalytic amount of Palladium on carbon (Pd/C) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 2-methyl-2-pentene.
Route 3: Wittig Reaction
This classic olefination method provides a reliable route to the target alkene.
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Pentane
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C and add n-BuLi (1.1 equivalents) dropwise. The solution will turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0°C and add acetone (1 equivalent) dropwise.
-
After the addition, remove the cooling bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding water.
-
Extract the product with pentane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.
-
The crude product is purified by fractional distillation.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic approach.
Caption: Workflow for the synthesis of 2-methyl-2-pentene via dehalogenation.
Caption: Two-step synthesis of 2-methyl-2-pentene from propanal.
Caption: Synthesis of 2-methyl-2-pentene using the Wittig reaction.
Conclusion
The choice of synthetic route to 2-methyl-2-pentene depends on several factors including the availability of starting materials, desired yield, stereochemical control, and scalability. The dehalogenation of this compound presents a potentially high-yielding and stereospecific route, making it an attractive option if the dibrominated precursor is readily accessible. The aldol condensation of propanal offers a high-yield pathway from a simple and inexpensive starting material, though it involves a two-step process. The Wittig reaction provides good yields and is a versatile method for alkene synthesis, but the generation and use of the ylide require careful handling of organolithium reagents. Ultimately, the optimal synthetic strategy will be determined by the specific needs and constraints of the research or development project.
References
Safety Operating Guide
Proper Disposal of 2,3-Dibromo-2-methylpentane: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2,3-Dibromo-2-methylpentane, targeting researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Protocols
Before proceeding with any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory attire, including a flame-retardant lab coat and closed-toe shoes, is mandatory.
Eye Protection: Chemical safety goggles and a face shield are required to protect against potential splashes.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors. In the event of a spill or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Skin Protection: Wear a lab coat and chemical-resistant gloves. It is crucial to note that standard nitrile gloves offer poor resistance to halogenated hydrocarbons. It is highly recommended to use gloves made of Viton® or butyl rubber for adequate protection. Inspect gloves for any signs of degradation before and during use, and change them frequently.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂Br₂ |
| Molecular Weight | 243.97 g/mol |
| CAS Number | 54305-88-3 |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Disposal Workflow
The proper disposal of this compound is a regulated process that must be handled by licensed professionals. The following diagram outlines the logical workflow from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
1. Waste Collection and Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), into a designated, properly labeled, and chemically compatible waste container.
-
The container must be clearly marked as "Hazardous Waste: Halogenated Organic Compounds."
-
Do not mix with other waste streams, particularly non-halogenated solvents or aqueous waste, to avoid complex and costly disposal procedures.
2. Interim Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure the storage location is segregated from incompatible materials such as strong oxidizing agents, bases, and reactive metals.
-
Follow all institutional guidelines for the storage of hazardous waste.
3. Professional Disposal:
-
The disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company. Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular trash.
-
The primary recommended method for the disposal of halogenated organic compounds is high-temperature incineration. This process ensures the complete destruction of the compound and is equipped with flue gas scrubbing to neutralize acidic byproducts like hydrogen bromide. For waste containing more than 1% halogenated organic substances, the incineration temperature should be at least 1100°C.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures for Spills
In the event of a spill, prioritize the safety of all personnel.
1. Evacuate: Immediately evacuate all non-essential personnel from the affected area.
2. Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the doors to the laboratory to contain the vapors and increase the fume hood exhaust rate if possible and safe to do so.
3. Personal Protection: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection and chemical-resistant gloves (Viton® or butyl rubber).
4. Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for solvents. Work from the outside of the spill inwards to prevent spreading.
5. Collection and Disposal:
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Seal and label the container as "Hazardous Waste: Debris contaminated with this compound."
-
Arrange for disposal through your EHS department.
For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
Essential Safety and Logistical Information for Handling 2,3-Dibromo-2-methylpentane
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromo-2-methylpentane (CAS No. 54305-88-3) was located. The following guidance is based on safety data for structurally similar compounds, including 2,3-Dibromo-2,3-dimethylbutane, and general best practices for handling halogenated organic compounds. It is imperative to treat this compound as a hazardous substance and to handle it with extreme caution.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Summary and Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 54305-88-3 | [3][4] |
| Molecular Formula | C6H12Br2 | [3][4] |
| Molecular Weight | 243.97 g/mol | [3] |
| Appearance | No data available | |
| Odor | No data available | |
| Boiling Point | No data available | |
| Flash Point | No data available (Assumed to be flammable) | |
| Solubility | No data available |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following PPE is recommended:
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental splash protection. For prolonged contact, consult the glove manufacturer's chemical resistance data.[1] |
| Eye Protection | Chemical splash goggles | Must be worn at all times to protect against splashes.[1] |
| Face Protection | Face shield | An 8-inch minimum face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn to protect against splashes and fire hazards. |
| Respiratory Protection | NIOSH-approved respirator | A respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if vapors are expected to be generated.[5] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
Experimental Workflow:
Caption: Logical workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Have an emergency spill kit readily accessible.
-
-
Handling and Use:
-
Decontamination:
-
Wipe down all surfaces that may have come into contact with the chemical using an appropriate solvent.
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation:
-
Halogenated Organic Waste: All liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed container for halogenated organic waste.[6]
-
Contaminated Solids: Any solid materials (e.g., gloves, absorbent pads, filter paper) that come into contact with the chemical should be collected in a separate, labeled container for solid hazardous waste.[6]
-
Aqueous Waste: Aqueous solutions containing brominated compounds should be treated as hazardous waste and collected separately.[6]
Disposal Method:
-
All waste must be disposed of through a licensed chemical waste disposal company. Do not pour down the drain.[6] Brominated organic waste is typically incinerated at high temperatures in facilities equipped with scrubbers to neutralize acidic byproducts.[7]
Hierarchy of Controls
To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.
Caption: The hierarchy of controls for mitigating chemical hazards.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used in place of this compound.
-
Engineering Controls: The primary engineering control is the use of a certified chemical fume hood to minimize inhalation exposure.[1]
-
Administrative Controls: Implement standard operating procedures (SOPs), provide thorough training to all personnel, and ensure proper labeling of all containers.
-
Personal Protective Equipment (PPE): PPE should be used as the last line of defense in conjunction with the other control measures.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C6H12Br2 | CID 14660471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
